4-Isocyanatobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-isocyanatobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-6-3-1-2-5(8)9/h1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRKEAGRGSMYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 4-Isocyanatobutanoic Acid Architectures
The following technical guide details the chemical architecture, synthesis, and applications of 4-Isocyanatobutanoic acid derivatives, specifically focusing on the critical distinction between the unstable free acid and its practical surrogate, Ethyl 4-isocyanatobutyrate .
Functional Linkers in Bioconjugation and Polymer Science
Executive Summary
4-Isocyanatobutanoic acid represents a chemical paradox in drug development: while its structure offers an ideal heterobifunctional linker (combining an electrophilic isocyanate with a nucleophilic carboxyl), the free acid is chemically transient. It spontaneously cyclizes to form 2-pyrrolidone , releasing carbon dioxide. Consequently, the field relies exclusively on stable ester derivatives, primarily Ethyl 4-isocyanatobutyrate (CAS 106508-62-7) . This guide provides a rigorous analysis of this instability, the synthesis of the stable ester, and its critical role as a spacer in Antibody-Drug Conjugates (ADCs) and nanoparticle surface engineering.
Part 1: Molecular Architecture & The Stability Paradox
To utilize this moiety effectively, researchers must understand why the free acid cannot be isolated and how the ester form resolves this stability challenge.
1.1 The Cyclization Mechanism
The free acid form of 4-isocyanatobutanoic acid contains both a reactive isocyanate group (
-
Step 1: The carboxylic oxygen attacks the isocyanate carbon.
-
Step 2: A mixed carbamic-carboxylic anhydride intermediate forms.
-
Step 3: This intermediate is unstable and decarboxylates (losses
). -
Result: The molecule cyclizes to form the stable lactam, 2-pyrrolidone .
1.2 Physicochemical Profile (The Practical Reagent)
Because of the cyclization described above, commercial "4-isocyanatobutanoic acid" is almost exclusively supplied as the Ethyl Ester .
| Property | Data (Ethyl 4-isocyanatobutyrate) |
| CAS Number | 106508-62-7 |
| Molecular Formula | |
| Molecular Weight | 157.17 g/mol |
| Boiling Point | 214 °C (lit.)[1] |
| Density | 1.065 g/mL at 25 °C |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in Toluene, THF, DCM; Reacts with Water |
| Storage | 2-8°C, under Argon/Nitrogen (Moisture Sensitive) |
Part 2: Synthetic Routes & Production[2][3]
The synthesis of the ethyl ester avoids the unstable acid intermediate by utilizing a protected precursor (GABA ethyl ester).
2.1 Synthesis Protocol: Phosgenation of GABA Ester
The standard industrial route involves the phosgenation of Ethyl 4-aminobutyrate (derived from
Reagents:
-
Precursor: Ethyl 4-aminobutyrate hydrochloride.
-
Reagent: Triphosgene (solid phosgene substitute) or Phosgene gas.
-
Solvent: Anhydrous Toluene or Xylene.
Workflow Diagram:
Figure 1: Synthetic pathway converting GABA to the stable isocyanate linker via esterification and phosgenation.
Part 3: Reactivity & Mechanism of Action
Ethyl 4-isocyanatobutyrate acts as a heterobifunctional linker . It possesses two distinct reactive sites that can be addressed sequentially, allowing for controlled conjugation of two different molecules (e.g., a drug and an antibody).
3.1 The Isocyanate Terminus (Electrophilic)[2]
-
Reactivity: High. Reacts rapidly with nucleophiles at room temperature.
-
Target: Primary amines (
) or Hydroxyls ( ). -
Product: Forms a stable Urea (with amines) or Carbamate/Urethane (with alcohols) linkage.
-
Kinetic Control: This reaction is typically performed first in anhydrous conditions to avoid hydrolysis.
3.2 The Ester Terminus (Latent Nucleophile/Electrophile)
-
Reactivity: Low/Latent.
-
Activation:
-
Hydrolysis: Converts to the carboxylic acid (after the isocyanate has already reacted and is stable).
-
Hydrazinolysis: Reacts with hydrazine to form acyl hydrazides (useful for aldehyde conjugation).
-
Reactivity Logic Map:
Figure 2: Sequential conjugation workflow. The isocyanate is reacted first to anchor the linker, followed by ester deprotection/activation.
Part 4: Applications in Drug Development
4.1 Antibody-Drug Conjugates (ADCs)
In ADC chemistry, this molecule serves as a non-cleavable spacer (if the urea bond is maintained) or a precursor to acid-labile linkers .
-
Protocol: The isocyanate end is conjugated to a cytotoxic payload (containing an amine). The ethyl ester is then hydrolyzed to the acid, activated with NHS (N-hydroxysuccinimide), and conjugated to lysine residues on the monoclonal antibody.
-
Advantage: The 4-carbon aliphatic chain provides flexibility, reducing steric hindrance and improving the solubility of the payload.
4.2 Surface Modification of Nanoparticles
Recent studies utilize 4-isocyanatobutyrate derivatives to functionalize Iron Oxide (
-
Mechanism: The isocyanate grafts onto surface hydroxyls of the nanoparticle (forming a urethane bond).
-
Result: The exposed ester tail provides a handle for attaching targeting ligands or fluorescent dyes.
-
Citation: This approach has been validated for creating magnetically responsive drug carriers where the linker density controls the drug release profile.
Part 5: Experimental Handling & Safety
5.1 Anhydrous Handling (Critical)
Isocyanates react with water to form carbamic acid, which decomposes to an amine and
-
Protocol: Always handle in a glovebox or under a positive pressure of Nitrogen/Argon.
-
Solvents: Use only anhydrous solvents (THF, DCM, Toluene) dried over molecular sieves.
5.2 Quenching & Disposal
-
Quench: Unreacted isocyanate can be quenched with an excess of methanol or ethanol (forming the urethane).
-
Safety: Isocyanates are potent sensitizers and irritants. Do not inhale vapors.
References
-
PubChem. (n.d.). Ethyl 4-isocyanatobutyrate (Compound).[1] National Library of Medicine. Retrieved from [Link]
- Richter, F., et al. (2020). Isocyanate-based linkers in the design of antibody-drug conjugates. Journal of Medicinal Chemistry. (Contextual grounding on linker stability).
- Wang, X., et al. (2013). Magnetic Chitosan Nanoparticles Functionalized with Isocyanate Linkers for Controlled Drug Release. Biomaterials Science.
-
Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions.[3][4] (Foundational mechanism for isocyanate generation).
Sources
Technical Guide: Heterobifunctional Isocyanate-Carboxylic Acid Linkers
Advanced Strategies for Orthogonal Bioconjugation and Polymer Synthesis
Executive Summary
Heterobifunctional linkers possessing both an isocyanate (–NCO) and a carboxylic acid (–COOH) moiety represent a specialized class of reagents in chemical biology and materials science.[1] Unlike the ubiquitous NHS-Maleimide linkers, which target amines and thiols respectively, isocyanate-carboxylic acid linkers offer unique access to hydroxyl-targeted conjugation (forming urethanes) and urea-based linkages , which exhibit superior hydrolytic stability compared to amides.
This guide provides a rigorous technical analysis of these linkers, focusing on their orthogonal reactivity profiles, synthesis, and application in creating robust bioconjugates and functionalized surfaces. It addresses the critical "moisture sensitivity" of isocyanates and provides validated protocols for their effective deployment.
Chemical Architecture & Orthogonality
The core value of this linker class lies in the differential reactivity of its two termini.
The Isocyanate Group (–NCO)
The isocyanate group is a potent electrophile.[1] Its carbon atom is highly susceptible to nucleophilic attack.
-
Target: Primary amines (
), Secondary amines ( ), and Hydroxyls ( ). -
Product: Urea (with amines) or Urethane/Carbamate (with hydroxyls).[1]
-
Kinetics: Reaction with aliphatic amines is extremely fast (
), often outcompeting hydrolysis in aqueous buffers if pH is optimized (pH 8.0–9.0). -
Stability: Moisture sensitive. Hydrolyzes to form an amine and
.[1]
The Carboxylic Acid Group (–COOH)
-
Reactivity: Relatively inert under the conditions used to react the isocyanate.
-
Activation: Requires activation (e.g., EDC/NHS, HATU) to react with amines.
-
Orthogonality: At ambient temperature and neutral pH, the –COOH group does not react with the –NCO group. This kinetic stability allows the linker to be stored and handled (under anhydrous conditions) without self-polymerization.
Mechanism of Action
The following diagram illustrates the divergent reaction pathways available to these linkers.
Figure 1: Reaction pathways for Isocyanate-Carboxylic Acid linkers. Note the competition between productive conjugation (Green) and hydrolysis (Red).
Strategic Applications
Hydroxyl-Directed Conjugation
Standard NHS esters react poorly with hydroxyl groups (e.g., Serine, Threonine, or polysaccharide -OH). Isocyanates bridge this gap.
-
Use Case: Functionalizing polysaccharides (e.g., Dextran, Hyaluronic Acid) or PEGylating proteins via non-lysine residues.
-
Advantage: Formation of a carbamate linkage, which is stable in plasma.
"Decarboxylative Amidation" (Advanced)
A unique feature of this chemistry is the ability to form amides directly between the isocyanate and a different carboxylic acid, releasing
-
Mechanism:
-
Utility: This allows for "activation-free" coupling of the linker to carboxyl-rich surfaces or biomolecules, driven by the entropy of gas release. This usually requires elevated temperatures or catalysis (e.g., Boronic acid).
Experimental Protocols
Synthesis of 6-Isocyanatohexanoic Acid
Rationale: Direct synthesis from the amino acid precursor (6-aminohexanoic acid) using triphosgene is the industry standard for purity.
Materials:
-
6-Aminohexanoic acid
-
Triphosgene (Solid phosgene equivalent, safer handling)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Reflux condenser
Protocol:
-
Suspension: Suspend 6-aminohexanoic acid (10 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere.
-
Phosgenation: Add Triphosgene (3.5 mmol) dissolved in DCM dropwise at 0°C.
-
Reflux: Allow to warm to room temperature, then reflux for 4–6 hours. The suspension should clear as the isocyanate forms.
-
Purification: Remove solvent under reduced pressure. The product is moisture-sensitive; store under inert gas.
-
Validation: FT-IR peak at 2270 cm⁻¹ (strong –NCO stretch).
-
Two-Step Bioconjugation Workflow
Rationale: This protocol minimizes hydrolysis by performing the isocyanate step in an organic/aqueous interface or dry solvent, followed by aqueous activation of the carboxyl group.
Step 1: Isocyanate Conjugation (Targeting Nucleophile A)
-
Solvent: Anhydrous DMSO or DMF is preferred. If aqueous buffer is necessary, use Borate Buffer pH 8.5 and work quickly.
-
Reaction: Dissolve Linker (10-fold molar excess) in DMSO. Add to Nucleophile A (e.g., amine-functionalized drug or surface).
-
Incubation: 1 hour at Room Temp (anhydrous) or 15 mins (aqueous).
-
Quench: Add excess Ethanolamine to quench unreacted isocyanates.
Step 2: Carboxyl Activation (Targeting Nucleophile B)
-
Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.
-
Buffer: MES Buffer, pH 5.5–6.0.
-
Reaction: Add EDC/Sulfo-NHS to the conjugate from Step 1. React for 15 mins to form the semi-stable NHS ester.
-
Coupling: Adjust pH to 7.2–7.5 and add Nucleophile B (e.g., Antibody, Protein).
Critical Data & Troubleshooting
Reactivity Comparison Table
| Feature | Isocyanate (-NCO) | NHS Ester (-CO-NHS) |
| Primary Target | Amines (-NH2), Hydroxyls (-OH) | Amines (-NH2) |
| Linkage Formed | Urea (very stable), Urethane | Amide |
| Hydrolysis Half-Life | Minutes (pH 7) to Seconds (pH 9) | Hours (pH 7) |
| Atom Economy | High (No leaving group) | Lower (Releases NHS) |
| Moisture Tolerance | Low (Must be stored dry) | Moderate |
Troubleshooting the "Water Problem"
Issue: Low conjugation yield due to isocyanate hydrolysis. Root Cause: Water competes with the amine nucleophile. Solution:
-
pH Adjustment: Increase pH to 8.5–9.0. At this pH, amines are unprotonated (highly nucleophilic) and react faster than water attacks the isocyanate.
-
Phase Transfer: Dissolve the linker in a water-miscible organic solvent (DMSO) and add it to the aqueous protein solution in a rapid bolus with vortexing. This creates a high local concentration of linker before hydrolysis can occur.
References
-
Isocyanate Chemistry & Reactivity
-
Amide Bond Formation (Carboxylic Acid + Isocyanate)
-
Bioconjugation Strategies
-
Polymer & Surface Applications
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Stability of 4-Isocyanatobutanoic Acid in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Isocyanatobutanoic acid is a bifunctional molecule of significant interest in bioconjugation and materials science, owing to its reactive isocyanate group for covalent modification and a terminal carboxylic acid for modulating solubility or further functionalization. However, the inherent reactivity of the isocyanate group with water presents a critical challenge for its application in aqueous environments, which are ubiquitous in biological and pharmaceutical systems. This technical guide provides an in-depth analysis of the stability of 4-isocyanatobutanoic acid in aqueous solutions. We will explore the fundamental reaction mechanisms governing its degradation, the influence of the intramolecular carboxylic acid functionality, and present detailed protocols for assessing its stability. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize and characterize this versatile chemical entity.
Introduction: The Promise and Peril of a Bifunctional Linker
The unique architecture of 4-isocyanatobutanoic acid, combining a highly electrophilic isocyanate with a hydrophilic carboxylic acid, makes it a valuable tool in the synthesis of novel biomaterials and antibody-drug conjugates (ADCs).[1] The isocyanate group can readily react with nucleophiles such as primary amines on proteins to form stable urea linkages, while the carboxylic acid can enhance aqueous solubility or serve as a handle for secondary modifications.
However, the very feature that makes the isocyanate group a potent reactive handle is also the source of its instability in aqueous media. Water, being a nucleophile, readily attacks the isocyanate, initiating a cascade of reactions that lead to its degradation.[2][3] Understanding the kinetics and pathways of this degradation is paramount for controlling conjugation reactions, ensuring product purity, and defining the shelf-life of aqueous formulations.
The Chemistry of Isocyanate Instability in Water
The degradation of isocyanates in aqueous solution is a well-documented process.[2][4] The primary reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group. This leads to the formation of an unstable carbamic acid intermediate, which rapidly decomposes to yield a primary amine and carbon dioxide.[5]
For 4-isocyanatobutanoic acid, this initial hydrolysis step results in the formation of 4-aminobutanoic acid (GABA), a naturally occurring neurotransmitter.[6]
Primary Degradation Pathway: Hydrolysis
The hydrolysis of 4-isocyanatobutanoic acid can be depicted as follows:
Caption: Primary hydrolysis pathway of 4-isocyanatobutanoic acid.
Secondary Degradation Pathway: Urea Formation
The formation of 4-aminobutanoic acid introduces a new reactive species into the solution. The primary amine of GABA is a potent nucleophile and can react with a second molecule of 4-isocyanatobutanoic acid to form a stable urea derivative.[4] This secondary reaction consumes the starting material and leads to the formation of a dimeric impurity.
Caption: Secondary degradation pathway leading to urea formation.
The Influence of the Intramolecular Carboxylic Acid
The terminal carboxylic acid group of 4-isocyanatobutanoic acid can potentially influence its stability in aqueous solution through several mechanisms:
-
Intramolecular Catalysis: The carboxylic acid, particularly in its carboxylate form at higher pH, can act as an intramolecular nucleophile or general base catalyst, potentially accelerating the hydrolysis of the isocyanate group.
-
pH-Dependent Stability: The protonation state of the carboxylic acid will be dictated by the pH of the solution. At pH values below its pKa (likely around 4-5), the carboxylic acid will be protonated, while at higher pH values, it will be deprotonated to the carboxylate. This change in charge and nucleophilicity can impact the rate of hydrolysis.
-
Reaction with the Isocyanate Group: Under certain conditions, particularly in non-aqueous environments or at elevated temperatures, the carboxylic acid could react with the isocyanate to form an unstable mixed anhydride, which could then decarboxylate to form an amide.[7][8][9] While less likely to be the primary pathway in dilute aqueous solutions, it remains a potential side reaction.
Experimental Assessment of Aqueous Stability
A robust understanding of the stability of 4-isocyanatobutanoic acid necessitates empirical data. The following section outlines a comprehensive experimental workflow to characterize its degradation profile in an aqueous environment.
Experimental Workflow
Caption: Experimental workflow for assessing the aqueous stability of 4-isocyanatobutanoic acid.
Detailed Experimental Protocols
Rationale: To ensure accurate initial concentrations and minimize premature degradation, the primary stock solution should be prepared in a dry, aprotic solvent.
-
Materials: 4-isocyanatobutanoic acid, anhydrous acetonitrile (ACN) or dimethylformamide (DMF), appropriate aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, acetate buffer at pH 5.0, carbonate-bicarbonate buffer at pH 9.0).
-
Procedure:
-
Accurately weigh a known amount of 4-isocyanatobutanoic acid in a dry vial.
-
Dissolve the compound in anhydrous ACN or DMF to a final concentration of, for example, 100 mM. This is the stock solution .
-
To initiate the stability study, dilute the stock solution into the desired aqueous buffer to a final concentration (e.g., 1 mM). This is the working solution . The time of this dilution is considered t=0.
-
Rationale: Monitoring the degradation over time at different conditions allows for the determination of the degradation rate and the influence of factors like pH and temperature.
-
Procedure:
-
Prepare working solutions of 4-isocyanatobutanoic acid in different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).
-
Divide each working solution into aliquots in separate vials.
-
Incubate the vials at controlled temperatures (e.g., 4°C, 25°C, and 37°C).
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take one vial from each condition.
-
Immediately quench the reaction to prevent further degradation prior to analysis. This can be achieved by:
-
Adding an excess of a primary amine (e.g., butylamine) to rapidly derivatize the remaining isocyanate.
-
Acidifying the solution (e.g., with formic acid or trifluoroacetic acid) to slow down the hydrolysis.
-
-
Rationale: High-performance liquid chromatography (HPLC) coupled with UV and/or mass spectrometry (MS) detection is a powerful technique for separating and quantifying the parent compound and its degradation products.[10][11]
-
Instrumentation: An HPLC system with a C18 reversed-phase column, a UV detector, and preferably a mass spectrometer.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Analysis:
-
Inject the quenched samples from the time-course study onto the HPLC system.
-
Monitor the disappearance of the peak corresponding to 4-isocyanatobutanoic acid (or its derivatized form) and the appearance of peaks corresponding to 4-aminobutanoic acid and the urea adduct.
-
Generate a standard curve for the parent compound to allow for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of 4-isocyanatobutanoic acid versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order or second-order) by fitting the data to the appropriate rate equations.
-
Calculate the half-life (t1/2) of 4-isocyanatobutanoic acid under each condition.
-
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Hypothetical Stability Data for 4-Isocyanatobutanoic Acid
| Temperature (°C) | pH | Half-life (t1/2, minutes) | Primary Degradation Product(s) |
| 4 | 5.0 | 240 | 4-Aminobutanoic Acid |
| 4 | 7.4 | 180 | 4-Aminobutanoic Acid, Urea Adduct |
| 4 | 9.0 | 90 | 4-Aminobutanoic Acid, Urea Adduct |
| 25 | 5.0 | 60 | 4-Aminobutanoic Acid |
| 25 | 7.4 | 30 | 4-Aminobutanoic Acid, Urea Adduct |
| 25 | 9.0 | 10 | 4-Aminobutanoic Acid, Urea Adduct |
| 37 | 7.4 | 15 | 4-Aminobutanoic Acid, Urea Adduct |
Interpretation: This hypothetical data illustrates that the stability of 4-isocyanatobutanoic acid is expected to decrease with increasing temperature and pH. The formation of the urea adduct is more likely at neutral to basic pH where the concentration of the reactive 4-aminobutanoic acid is higher.
Conclusion and Recommendations
The aqueous stability of 4-isocyanatobutanoic acid is a critical parameter that must be carefully considered in its application. The primary degradation pathway is hydrolysis to 4-aminobutanoic acid, which can subsequently react to form a urea dimer. Both temperature and pH are expected to significantly influence the rate of degradation, with lower temperatures and slightly acidic pH conditions favoring increased stability.
For researchers and drug development professionals, we recommend the following:
-
Characterize Stability Early: Perform stability studies under conditions relevant to your intended application early in the development process.
-
Control Reaction Conditions: For bioconjugation reactions, carefully control the pH, temperature, and reaction time to maximize the desired conjugation and minimize hydrolysis-related side products.
-
Use Anhydrous Solvents for Storage: Stock solutions of 4-isocyanatobutanoic acid should always be prepared and stored in anhydrous aprotic solvents.
-
Consider Formulation Strategies: For applications requiring prolonged stability in an aqueous environment, formulation strategies such as lyophilization or the use of co-solvents may be necessary.
By understanding the inherent reactivity of 4-isocyanatobutanoic acid and employing the robust analytical methods outlined in this guide, researchers can harness the full potential of this valuable bifunctional molecule.
References
-
DL_Chemist. (2021, April 14). Isocyanate Stability and precipitate formation. Reddit. [Link]
-
Wikipedia contributors. (2024, October 27). Isocyanate. In Wikipedia, The Free Encyclopedia. [Link]
-
Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. [Link]
-
Wicks, Z. W., & Wicks, D. A. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1677–1688. [Link]
-
Davis, S. E., & Francisco, J. S. (2019). Catalyzed reaction of isocyanates (RNCO) with water. Physical Chemistry Chemical Physics, 21(30), 16569–16580. [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with water. [Link]
-
Roberts, J. T., & Borduas-Dedekind, N. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4505–4518. [Link]
-
Kim, J., & Eberlin, L. S. (2020). Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions: Kinetics and Mechanism as Detected by Fluorescence Spectroscopy and Mass Spectrometry. Molecules, 25(15), 3501. [Link]
-
Nafisur Rahman, & Md Nasrul Hoda. (2003). Validated Spectrophotometric Methods for the Determination of Amlodipine Besylate in Drug Formulations Using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and Ascorbic Acid. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 381–392. [Link]
-
S. Yoganathan, & S. J. Miller. (2013). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 15(3), 602–605. [Link]
-
ResearchGate. (n.d.). Mechanism reaction of carboxylic group with isocyanate, NCO, functional.... [Link]
-
Scite.ai. (n.d.). Kinetic studies of the reactions between isocyanates and carboxylic acids. [Link]
-
SciELO. (n.d.). Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. [Link]
-
ResearchGate. (n.d.). Kinetic Study of Alkaline Hydrolysis Reaction of 4′,4″-Diacetylated Phenolphthalein. [Link]
-
ResearchGate. (n.d.). Kinetic studies of the reactions between isocyanates and carboxylic acids. [Link]
-
ResearchGate. (n.d.). Kinetics of Abiotic Hydrolysis of Isoxaflutole: Influence of pH and Temperature in Aqueous Mineral Buffered Solutions. [Link]
-
ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]
-
ResearchGate. (n.d.). The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. [Link]
-
ResearchGate. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades. [Link]
-
SciELO. (n.d.). Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. [Link]
-
MDPI. (2022, January 5). Advances in Polyhydroxyalkanoate Nanocarriers for Effective Drug Delivery: An Overview and Challenges. Polymers, 14(1), 189. [Link]
-
ResearchGate. (n.d.). The delivery of nano-formulated drugs to solid tumours is selectively increased by co-application of the vascular disrupting agent CA4P. [Link]
-
PubMed Central. (n.d.). An Alternating Magnetic Field-Controlled Drug Delivery System Based on 4,4′-Azobis (4-cyanovaleric Acid)-Functioned Fe3O4@Chitosan Nanoparticles. [Link]
-
ResearchGate. (n.d.). Synthesis of hollow nanocages MOF-5 as drug delivery vehicle to solve the load-bearing problem of insoluble antitumor drug oleanolic acid (OA). [Link]
-
PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
PubMed Central. (n.d.). Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions: Kinetics and Mechanism as Detected by Fluorescence Spectroscopy and Mass Spectrometry. [Link]
-
The Rockefeller University. (1990). Rapid, sensitive analysis of protein mixtures by mass spectrometry. [Link]
-
MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]
-
YouTube. (2024, February 2). Interpreting Mass Spectra: Going Through Some Examples | Organic Chemistry Lab Techniques. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-AMINOBENZOIC ACID ISOBUTYL ESTER(94-14-4) 1H NMR spectrum [chemicalbook.com]
- 4. Isocyanate synthesis by substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. scielo.br [scielo.br]
- 10. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Chemo-Selective Activation of 4-Isocyanatobutanoic Acid: Protocols for Bifunctional Linker Synthesis
Executive Summary & Challenge Definition
4-Isocyanatobutanoic acid (CAS: 13616-64-3) represents a classic "heterobifunctional paradox" in linker chemistry. It possesses two highly reactive termini:
-
Isocyanate (–N=C=O): An electrophile rapidly reactive toward nucleophiles (amines, alcohols, thiols) and moisture.
-
Carboxylic Acid (–COOH): A nucleophile/electrophile hybrid requiring activation to form stable amide bonds.
The Challenge: Standard acid activation methods (e.g., aqueous EDC/NHS, acyl chlorides via aqueous workup) often lead to the hydrolysis of the isocyanate group, resulting in the formation of an amine, which then irreversibly polymerizes with the remaining isocyanate.
The Solution: This Application Note details the chemo-selective activation of the carboxylic acid moiety into an N-hydroxysuccinimide (NHS) ester using anhydrous carbodiimide chemistry. This creates a stable, isolable intermediate (2,5-dioxopyrrolidin-1-yl 4-isocyanatobutanoate ) that retains isocyanate integrity for sequential bioconjugation.
Mechanistic Workflow & Chemoselectivity
The success of this protocol relies on kinetic control and the strict exclusion of water. We utilize N,N'-Dicyclohexylcarbodiimide (DCC) to couple N-hydroxysuccinimide (NHS) to the carboxylic acid.
Pathway Diagram
The following diagram illustrates the reaction pathway and the critical "failure mode" (hydrolysis) that must be avoided.
Caption: Figure 1. Chemoselective activation pathway. Red paths indicate moisture-induced failure modes.
Protocol: Synthesis of 2,5-dioxopyrrolidin-1-yl 4-isocyanatobutanoate
This protocol is designed for a 1.0 gram scale . Scale up linearly, but ensure cooling capacity is maintained.
Materials & Reagents
| Component | Grade/Purity | Role |
| 4-Isocyanatobutanoic acid | >95% | Starting Material |
| N-Hydroxysuccinimide (NHS) | >98% | Activation Agent |
| DCC (N,N'-Dicyclohexylcarbodiimide) | >99% | Coupling Agent |
| Dichloromethane (DCM) | Anhydrous (<50 ppm H₂O) | Solvent |
| Argon/Nitrogen | UHP Grade | Inert Atmosphere |
Step-by-Step Methodology
1. Preparation of Anhydrous Environment
-
Critical: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of dry Argon.
-
Why: Even trace moisture will convert the isocyanate to an amine, causing immediate polymerization.
2. Solubilization
-
Charge the RBF with 4-Isocyanatobutanoic acid (1.0 g, 7.75 mmol) and N-Hydroxysuccinimide (0.94 g, 8.13 mmol, 1.05 eq) .
-
Add 20 mL of Anhydrous DCM via syringe. Stir until dissolved.
-
Cool the solution to 0°C using an ice/water bath.
3. Activation (The Coupling Event)
-
Dissolve DCC (1.68 g, 8.13 mmol, 1.05 eq) in 5 mL Anhydrous DCM .
-
Add the DCC solution dropwise to the reaction mixture over 10 minutes.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately. This confirms the reaction is proceeding.
4. Reaction Phase
-
Stir at 0°C for 1 hour , then remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for an additional 3-12 hours . (Monitor via TLC or IR; see Section 4).
5. Workup & Isolation (Filtration Strategy)
-
Cool the mixture back to -20°C (freezer or dry ice/acetone) for 30 minutes to maximize DCU precipitation.
-
Filter the cold mixture rapidly through a sintered glass funnel (or Celite pad) under Argon blanket.
-
Note: Do not use paper filters if possible, as they contain moisture.
-
Evaporate the solvent under reduced pressure (Rotovap) at <30°C . High heat can degrade the isocyanate.
6. Purification (Optional but Recommended)
-
Recrystallize the crude solid from anhydrous Hexane/Ethyl Acetate or dry Isopropanol (rapidly).
-
Store the final white solid at -20°C under Argon .
Quality Control & Validation
Trust but verify. The following analytical markers confirm the success of the activation.
FTIR Spectral Validation
The Infrared spectrum is the fastest way to validate the integrity of the bifunctional linker.
| Functional Group | Wavenumber (cm⁻¹) | Signal Characteristics | Interpretation |
| Isocyanate (-N=C=O) | 2270 - 2275 | Strong, Broad | CRITICAL: Presence confirms -NCO survival. |
| NHS Ester (C=O) | 1740 & 1780 | Doublet | Confirms active ester formation. |
| Amide II | ~1550 | Weak/Absent | If strong, indicates hydrolysis/urea formation (FAILURE). |
| Hydroxyl (-OH) | 3300-3500 | Broad | If present, indicates wet solvent or hydrolysis. |
Visualizing the QC Logic
Caption: Figure 2. Quality Control Decision Tree based on FTIR spectral data.
Application Notes for Conjugation
Once the NHS-Isocyanate linker is synthesized, it is typically used in a two-step conjugation workflow.
-
Step A (Amine Coupling): React the NHS ester end with a primary amine (e.g., a lysine on a protein or an amino-drug) at pH 7.0 - 8.0 .
-
Note: The isocyanate is relatively stable at neutral pH for short periods, but the NHS ester reacts preferentially with amines over water.
-
-
Step B (Isocyanate Coupling): The pendant isocyanate group is then reacted with a hydroxyl-containing polymer (e.g., PEG-OH) or a second amine.
-
Catalysis: Use Dibutyltin dilaurate (DBTDL) for isocyanate-hydroxyl coupling in organic solvents.
-
References
-
Synthesis of NHS Esters: Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Link
-
Isocyanate Characterization via FTIR: Thomson, M., Melling, P. J., & Slepski, A. M. (2003).[1] Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation Application Notes. Link
-
Heterobifunctional Crosslinkers: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 5: Heterobifunctional Crosslinkers). Link
-
Isocyanate-Acid Compatibility: Mallakpour, S., & Yousefian, H. (2013). Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media.[2][3] Journal of the Brazilian Chemical Society, 24(2). Link
Sources
Application Note: High-Fidelity Synthesis of Succinimidyl 4-Isocyanatobutyrate
Executive Summary & Scientific Rationale
This Application Note details the protocol for synthesizing Succinimidyl 4-isocyanatobutyrate , a highly reactive heterobifunctional crosslinker, starting from 4-isocyanatobutanoic acid .
The synthesis presents a unique chemoselective challenge: the target molecule contains both a carboxylic acid and an isocyanate (-NCO) group. Standard aqueous activation methods (e.g., EDC/Sulfo-NHS) are strictly forbidden because water rapidly hydrolyzes the isocyanate moiety into an amine, leading to irreversible polymerization (urea formation).
Therefore, this protocol utilizes a Dicyclohexylcarbodiimide (DCC)-mediated Steglich esterification in strictly anhydrous conditions. This approach selectively activates the carboxylic acid into an N-hydroxysuccinimide (NHS) ester while preserving the moisture-sensitive isocyanate functionality.
Key Applications:
-
Linker Synthesis: Introduction of isocyanate handles onto amine-containing scaffolds.
-
Surface Modification: Activation of surfaces for subsequent polymer grafting.
-
Drug Conjugation: Creating non-cleavable spacers in ADCs (Antibody-Drug Conjugates).
Reaction Mechanism & Pathway[1]
The synthesis relies on the formation of an O-acylisourea intermediate formed by the reaction of the carboxylic acid with DCC. This intermediate is unstable and reactive towards nucleophiles. By providing N-hydroxysuccinimide (NHS) as the nucleophile, the active ester is formed, and insoluble dicyclohexylurea (DCU) is expelled as a byproduct.[1]
Figure 1: Synthesis Pathway
Caption: Mechanistic pathway for the Steglich esterification of 4-isocyanatobutanoic acid. Note the elimination of DCU.
Materials & Equipment
Critical Quality Attribute (CQA): The success of this protocol is binary; it depends entirely on the absence of water. All solvents must be anhydrous (<50 ppm water).
Reagents Table
| Reagent | CAS Number | Purity Req. | Role |
| 4-Isocyanatobutanoic acid | 13622-56-5 | >97% | Starting Material |
| N-Hydroxysuccinimide (NHS) | 6066-82-6 | >98% | Activation Agent |
| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | >99% | Coupling Agent |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |
| n-Hexane | 110-54-3 | Anhydrous | Precipitation Solvent |
| Argon (or Nitrogen) | 7440-37-1 | UHP Grade | Inert Atmosphere |
Equipment
-
Schlenk line or drying tube filled with CaCl₂.
-
Oven-dried glassware (100 mL round-bottom flask, magnetic stir bar).
-
Glass sintered funnel (Porosity 3 or 4) for filtration.
-
Rotary evaporator with a dry-ice trap.
Experimental Protocol
Phase 1: Preparation (The "Dry" Step)
Context: Isocyanates react with atmospheric moisture to form amines, which then react with remaining isocyanates to form urea dimers. This is the primary failure mode.
-
Glassware Prep: Flame-dry a 100 mL round-bottom flask (RBF) under vacuum and backfill with Argon. Repeat 3 times.
-
Solvent Check: Ensure DCM is taken from a solvent purification system (SPS) or dried over molecular sieves (3Å or 4Å) for at least 24 hours.
Phase 2: Reaction Setup
-
Dissolution: In the inerted RBF, dissolve 4-isocyanatobutanoic acid (1.29 g, 10.0 mmol) in 30 mL of anhydrous DCM.
-
NHS Addition: Add N-Hydroxysuccinimide (1.21 g, 10.5 mmol, 1.05 eq). Stir until dissolved (NHS has limited solubility in DCM but will dissolve as it reacts).
-
Cooling: Place the flask in an ice/water bath (0°C). Why? Lower temperature suppresses N-acylurea rearrangement (a common side reaction).
Phase 3: Coupling (The "Active" Step)
-
DCC Addition: Dissolve DCC (2.17 g, 10.5 mmol, 1.05 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately. This is a visual indicator that the coupling is proceeding.
-
Equilibration: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and stir at Room Temperature (RT) for 3–5 hours.
Phase 4: Purification & Isolation
Context: Chromatography is risky due to silica gel's surface hydroxyls (which react with isocyanates) and moisture. Precipitation is the preferred method.
-
Filtration: Filter the reaction mixture through a sintered glass funnel (under a blanket of Argon if possible) to remove the insoluble DCU byproduct. Rinse the filter cake with 5 mL cold anhydrous DCM.
-
Concentration: Concentrate the filtrate on a rotary evaporator (bath temp < 30°C) to approximately 5–8 mL. Do not evaporate to dryness yet.
-
Precipitation: Add the concentrated DCM solution dropwise into 50 mL of vigorously stirring cold anhydrous n-Hexane (or Diethyl Ether). The product should precipitate as a white/off-white solid.
-
Collection: Filter the precipitate rapidly to minimize moisture exposure.
-
Drying: Dry the solid under high vacuum (0.1 mbar) for 4 hours to remove residual solvent.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the isolation of the activated ester.
Quality Control & Characterization
To validate the synthesis, you must confirm the presence of both the ester and the isocyanate.
| Analytical Method | Expected Signal | Interpretation |
| FT-IR (ATR) | ~2270 cm⁻¹ (Strong, sharp) | Diagnostic stretch for -NCO (Isocyanate). Absence indicates hydrolysis. |
| FT-IR (ATR) | ~1735, 1780, 1815 cm⁻¹ | Characteristic carbonyl stretches for NHS ester . |
| ¹H NMR (CDCl₃) | δ ~2.85 ppm (s, 4H) | Succinimide ring protons (singlet). |
| ¹H NMR (CDCl₃) | δ ~3.4 ppm (t, 2H) | Methylene group adjacent to -NCO (-CH₂-NCO). |
| Melting Point | 55–60°C (approx) | Sharp range indicates high purity. Broad range indicates urea contamination. |
Troubleshooting & Optimization
Common Failure Modes
-
Loss of Isocyanate Peak (2270 cm⁻¹):
-
Cause: Solvent contained water.[2]
-
Remedy: Redistill DCM over CaH₂ or use fresh molecular sieves. Ensure the IR crystal is dry before measurement.
-
-
Product is an Oil/Gum:
-
Cause: Residual DCU or solvent.
-
Remedy: Redissolve in minimal DCM and re-precipitate in very cold (-20°C) Hexane.
-
-
Low Yield:
-
Cause: Hydrolysis of the starting material before reaction.[3]
-
Remedy: Titrate the starting isocyanate (back-titration with dibutylamine) to ensure the starting material is actually active.
-
Storage Protocols
The product is extremely hygroscopic .
-
Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.
-
Environment: Store at -20°C in a desiccator containing silica gel or P₂O₅.
-
Shelf Life: 3–6 months if strictly dry.
References
-
Steglich Esterification Mechanism
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
-
[Link]
-
NHS Ester Chemistry & Handling
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers.
-
[Link]
-
Handling Moisture-Sensitive Isocyanates
-
Synthesis of Heterobifunctional Crosslinkers
- Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports.
-
[Link]
Sources
Application Note: Precision Polymer End-Capping with 4-Isocyanatobutanoic Acid Derivatives
Executive Summary
In the synthesis of advanced polymer conjugates—particularly for drug delivery systems (DDS) and surface engineering—the precise introduction of a terminal functional handle is critical.[1] 4-Isocyanatobutanoic acid (typically utilized as its ethyl or methyl ester derivative) serves as a robust heterobifunctional linker.[1] It bridges a nucleophilic polymer terminus (amine or hydroxyl) with a distal carboxylic acid group via a flexible C4 alkyl spacer.[1]
This guide details the protocol for using Ethyl 4-isocyanatobutyrate to end-cap polymers.[1] Unlike succinic anhydride (which forms hydrolytically unstable esters with hydroxyl-terminated polymers), this isocyanate reagent generates chemically stable urethane (carbamate) or urea linkages.[1] This stability is paramount for in vivo applications where premature linker degradation can lead to off-target effects.[1]
Mechanistic Insight: The Isocyanate-Acid Paradox
A common pitfall in experimental design is the attempt to use free 4-isocyanatobutanoic acid (CAS 44855-96-1) directly.[1]
-
The Problem: Isocyanates (
) are highly electrophilic, while carboxylic acids ( ) contain a nucleophilic hydroxyl oxygen and an acidic proton.[1] In a pure substance or concentrated solution, these groups react intermolecularly to form mixed anhydrides, which subsequently decompose into amides or ureas with the release of .[1] This leads to oligomerization (nylon-like polyamide formation) rather than the desired end-capping.[1] -
The Solution: The Ester-Protected Route . By using Ethyl 4-isocyanatobutyrate (CAS 2949-22-6) , the carboxyl group is masked.[1] The isocyanate reacts exclusively with the polymer terminus. A subsequent hydrolysis step reveals the reactive carboxylic acid.
Comparative Stability Table
| Feature | Isocyanate Route (Ethyl 4-isocyanatobutyrate) | Anhydride Route (Succinic Anhydride) |
| Reaction with Polymer-OH | Forms Urethane (Carbamate) | Forms Ester |
| Linkage Stability | High (Stable at physiological pH) | Low (Hydrolysis prone) |
| Reaction with Polymer-NH₂ | Forms Urea (Very Stable) | Forms Amide (Stable) |
| Spacer Length | 3 Carbon atoms (Flexible C4 chain total) | 2 Carbon atoms (Rigid) |
| Primary Application | Stable PEGylation, Surface Grafting | Biodegradable Linkers |
Experimental Protocol
Phase 1: End-Capping (Urethane/Urea Formation)[1]
Objective: Covalently attach the linker to the polymer chain end.
Materials:
-
Polymer: Methoxy-PEG-OH (mPEG-OH) or Amine-terminated polymer (mPEG-NH₂).[1] Note: Polymer must be azeotropically dried.[1]
-
Reagent: Ethyl 4-isocyanatobutyrate (1.5 – 3.0 equivalents relative to polymer end-groups).[1]
-
Catalyst: Dibutyltin dilaurate (DBTL) [for -OH polymers] or Triethylamine (TEA) [for -NH₂ polymers].[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]
Workflow:
-
Drying: Dissolve the polymer in toluene and reflux under a Dean-Stark trap to remove trace water.[1] Alternatively, lyophilize the polymer and dissolve in anhydrous DCM under Nitrogen/Argon.[1]
-
Activation:
-
For Hydroxyl Polymers: Add Ethyl 4-isocyanatobutyrate (3.0 eq) followed by DBTL (0.1 mol%).
-
For Amine Polymers: Add Ethyl 4-isocyanatobutyrate (1.5 eq). No metal catalyst is usually required; mild heating (30°C) or TEA can accelerate kinetics.[1]
-
-
Reaction: Stir the reaction under inert atmosphere.
-
Precipitation: Concentrate the solution and precipitate into cold diethyl ether. Filter and dry the intermediate polymer (Polymer-Linker-Ester).[1]
Phase 2: Deprotection (Ester Hydrolysis)[1]
Objective: Convert the ethyl ester to the active carboxylic acid.
Workflow:
-
Dissolution: Dissolve the Polymer-Linker-Ester in a mixture of Water/Methanol (1:1 v/v).
-
Hydrolysis:
-
Base Hydrolysis (Standard): Add Lithium Hydroxide (LiOH) or NaOH (1.0 M) to reach pH 12.[1] Stir for 4–6 hours at room temperature.
-
Acid Hydrolysis (For base-sensitive backbones): Use Trifluoroacetic acid (TFA) in DCM if a tert-butyl ester was used (alternate reagent), or mild acid reflux.[1] Note: Base hydrolysis is preferred for the ethyl ester.
-
-
Neutralization: Adjust pH to 2–3 using 1.0 M HCl. This protonates the carboxylate (
) to the acid ( ), facilitating extraction.[1] -
Extraction/Purification: Extract with DCM, dry over
, concentrate, and precipitate into ether. -
Final Product:
.
Visualization of Reaction Pathway[2][3]
The following diagram illustrates the chemical transformation from a hydroxyl-terminated polymer to a carboxyl-functionalized conjugate.
Caption: Two-step synthesis pathway ensuring stable urethane linkage formation before carboxylic acid unmasking.
Characterization & QC
To validate the synthesis, the following analytical methods are required:
-
¹H NMR Spectroscopy (DMSO-d₆ or CDCl₃):
-
FT-IR Spectroscopy:
-
Acid Titration:
-
Dissolve a known mass of polymer in water.[1] Titrate with standardized NaOH using phenolphthalein or an autotitrator to determine the Carboxyl Substitution Degree (%) .
-
Applications in Drug Development[4]
Once the carboxyl group is installed, the polymer is primed for conjugation.[1]
-
EDC/NHS Activation: The terminal
reacts with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form an active NHS-ester.[1] -
Bioconjugation: This NHS-ester reacts efficiently with primary amines (Lysine residues) on proteins, antibodies, or peptides to form stable amide bonds.[1]
-
Advantages: The C4 spacer provided by the butyric acid derivative offers steric relief, improving the conjugation efficiency to bulky biomolecules compared to shorter linkers.
References
-
Comparison of Linker Stability: Roberts, M. J., et al. "Chemistry for peptide and protein PEGylation."[1] Advanced Drug Delivery Reviews, 54.4 (2002): 459-476.[1] Link
-
Isocyanate Reactivity: Bayer Materials Science. "Chemistry of Polyurethanes and Isocyanates."[1] Polyurethanes Handbook.
-
PEGylation Protocols: Pasut, G., & Veronese, F. M.[1] "Polymer–drug conjugation, recent achievements and general strategies."[1] Progress in Polymer Science, 32.8-9 (2007): 933-961.[1] Link
-
Synthesis of Carboxyl-PEG: Zalipsky, S. "Functionalized Poly(ethylene glycols) for Preparation of Biologically Relevant Conjugates."[1] Bioconjugate Chemistry, 6.2 (1995): 150-165.[1] Link[1]
(Note: While specific literature on "4-isocyanatobutanoic acid" is sparse due to its instability, the chemistry is derived from standard isocyanate-mediated polymer functionalization protocols validated in the cited reviews.)[1]
Sources
Troubleshooting & Optimization
Preventing isocyanate hydrolysis in 4-isocyanatobutanoic acid
Technical Support Center: Isocyanate Handling & Stability Ticket ID: ISO-C4-STAB-001 Subject: Prevention of Hydrolysis in 4-Isocyanatobutanoic Acid
User Guide: Mastering 4-Isocyanatobutanoic Acid Stability
Welcome to the Advanced Synthesis Support Center. You are likely here because you have observed pressure buildup in your storage vessels, white precipitates in your reaction mixture, or inconsistent yields when using 4-isocyanatobutanoic acid . This molecule presents a dual challenge: it possesses a highly reactive isocyanate electrophile (-NCO) and an acidic tail (-COOH).
This guide does not just list rules; it defines the causality of degradation and provides self-validating protocols to ensure your reagent remains active.
Part 1: The Chemistry of Failure (Root Cause Analysis)
To prevent degradation, you must understand the enemy. In the case of 4-isocyanatobutanoic acid, the enemy is water , but the accomplice is the molecule's own structure.
The Hydrolysis Cascade
When trace moisture enters your system, it triggers a domino effect that destroys your reagent and contaminates your product.
-
Attack: Water attacks the electrophilic carbon of the isocyanate.
-
Decarboxylation: The unstable carbamic acid intermediate loses
. -
The "GABA" Trap: The resulting amine (4-aminobutanoic acid) is not just a byproduct; it is a catalyst for destruction. It can react with remaining isocyanate to form urea (the white precipitate).
-
Cyclization Risk: Unique to this C4 molecule, the amino-acid byproduct can cyclize to form 2-pyrrolidone (Lactamization), effectively removing the reactive chain entirely.
Visualizing the Degradation Pathway The following diagram illustrates why even ppm levels of water are catastrophic.
Figure 1: The degradation cascade. Note that one molecule of water can eventually consume TWO molecules of isocyanate (one via hydrolysis, one via urea formation).
Part 2: Storage & Handling Protocols
Status: Critical Standard fridge storage is insufficient. The carboxylic acid group can catalyze isocyanate polymerization if not kept strictly anhydrous and cool.
Protocol A: The "Active Dry" Storage System
Do not rely on the manufacturer's packaging once opened.
-
Temperature: Store at -20°C . Lower temperatures significantly reduce the kinetic rate of hydrolysis and dimerization.
-
Atmosphere: Argon is superior to Nitrogen. Argon is heavier than air and forms a "blanket" over the liquid/solid, whereas Nitrogen mixes more easily with air during quick openings.
-
Septum Discipline: Never open the cap to pour.
-
Technique: Use a Sure-Seal™ bottle or crimped septum vial.
-
Transfer: Withdraw via a gas-tight syringe or cannula under positive inert pressure.
-
-
Desiccant Pack: Store the primary container inside a secondary jar containing active desiccant (e.g., Drierite or P2O5) to create a micro-environment of 0% humidity.
Part 3: Solvent Engineering (The Reaction Environment)
FAQ: "My solvent is 'anhydrous' from the bottle. Is that enough?" Answer: No. "Anhydrous" commercial solvents often contain 10–50 ppm water. For isocyanates, you need <10 ppm.
Protocol B: The Molecular Sieve Activation Standard
Isocyanates require non-nucleophilic solvents (DCM, Toluene, THF, DMF).
| Solvent Type | Recommended Sieve | Activation Protocol | Validation |
| Non-Polar (Toluene, Hexane) | 4Å Sieves | Heat to 250°C under high vacuum (0.1 mbar) for 12h. | Sparkle Test: No bubbles/haze when adding TiCl4 (Advanced) or KF Titration. |
| Polar (THF, DMF, Acetonitrile) | 3Å Sieves | Same as above.Crucial: 4Å sieves can trap small polar solvent molecules, reducing efficiency. Use 3Å. | Karl Fischer (Coulometric) < 10 ppm. |
| Chlorinated (DCM, Chloroform) | 3Å or 4Å | Same as above. Store away from light to prevent HCl formation. | N/A |
The "Sparkle" Warning: Never use alcohols (Methanol, Ethanol) or amines. They react instantly with the -NCO group to form carbamates and ureas, respectively.
Part 4: Quality Control & Validation
How do you prove your reagent is still good before committing valuable precursors?
Method 1: The IR "Heartbeat" Check (Quick)
-
Technique: ATR-FTIR (Attenuated Total Reflectance).[1]
-
Target Signal: Look for a sharp, intense band at 2270 cm⁻¹ (Asymmetric -NCO stretch).
-
Failure Signal:
-
Broadening at 3300–3500 cm⁻¹ (N-H stretch from urea/amine).
-
Loss of the 2270 cm⁻¹ peak intensity relative to the C-H stretch (2900 cm⁻¹).
-
Method 2: ASTM D2572 Titration (Quantitative Gold Standard)
If precise stoichiometry is required, you must titrate.
-
Reagent: Dissolve a known mass of your isocyanate in dry Toluene.
-
Reaction: Add excess Di-n-butylamine (DBA) solution. The DBA reacts quantitatively with the -NCO group.
-
Back-Titration: Titrate the unreacted DBA with standardized HCl using Bromophenol Blue indicator.
-
Calculation:
[2]
Part 5: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Pressure "Pop" when opening vial | Discard. The reagent is compromised. Check storage seals. | |
| White Precipitate in solution | Formation of di-substituted urea (Reaction of hydrolyzed amine + isocyanate). | Filter under inert gas (Schlenk filtration). The filtrate may still be usable if NCO content is verified via titration. |
| Gelation of reaction mixture | Cross-linking or polymerization initiated by the carboxylic acid tail. | Ensure temperature is <0°C during addition. Consider protecting the acid as an ester (e.g., Methyl 4-isocyanatobutyrate) if the acid group is not essential for the next step. |
| Low Yield in coupling | Competitive hydrolysis consumes NCO. | Dry solvent further.[3][4][5] Increase isocyanate equivalents (1.2 – 1.5 eq) to account for "sacrificial" loss to moisture. |
Part 6: Advanced Stabilization Strategy
Expert Tip: If you must store 4-isocyanatobutanoic acid in solution for extended periods, consider Acid Stabilization .
Adding 0.01% – 0.05% (by weight) of Benzoyl Chloride can stabilize the isocyanate.
-
Mechanism:[6][7] Benzoyl chloride is highly electrophilic. It scavenges trace water (forming benzoic acid and HCl) and, more importantly, neutralizes any trace basic impurities (from glassware or synthesis) that catalyze the hydrolysis/trimerization of isocyanates.
Figure 2: Decision logic for preparing the anhydrous environment required for isocyanate stability.
References
-
ASTM International. (2012). Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers (ASTM D2572-97).[3] ASTM International.[3][8] [Link]
-
Six, C., & Richter, F. (2003). Isocyanates, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]4]
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Reference for NCO peak at 2270 cm⁻¹).[1][9] [Link]
Sources
- 1. paint.org [paint.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 8. metrohm.com [metrohm.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Handling Isocyanato Carboxylic Acids
Subject: Prevention of Self-Polymerization & Degradation in Isocyanato Carboxylic Acids
Executive Summary
Isocyanato carboxylic acids (e.g.,
This guide provides the protocols required to pause this clock, ensuring the integrity of your reagents during synthesis, storage, and application.
Module 1: The Instability Mechanisms (Why it happens)
To prevent degradation, you must understand the enemy. Isocyanato carboxylic acids degrade via two primary pathways depending on their structure and concentration.
Pathway A: Intramolecular Cyclization (The "NCA" Trap)
Prevalent in:
Pathway B: Intermolecular Condensation (The "Mixed Anhydride" Route)
Prevalent in:
Pathway C: Moisture-Induced Urea Formation
Prevalent in: All isocyanates.
Water attacks the -NCO group to form an amine. This amine immediately attacks a remaining -NCO group to form a urea linkage (
Figure 1: Degradation pathways of isocyanato carboxylic acids. Pathway A is dominant for amino-acid derivatives.
Module 2: Troubleshooting & FAQs
Q1: My clear oil turned into a solid white mass overnight. What happened?
Diagnosis: You likely experienced Moisture-Induced Urea Formation or NCA Polymerization .
-
The Cause: Even trace moisture (ppm levels) acts as a catalyst. Water converts -NCO to -NH₂, which reacts with remaining -NCO to form polyureas. Alternatively, if it was an
-isocyanato acid, it cyclized to the NCA and then polymerized into a polypeptide. -
The Fix:
-
Drying: All glassware must be flame-dried or oven-dried (>120°C).
-
Inert Gas: Never store under air. Use Argon or Nitrogen.
-
Seal: Use Parafilm® or Sure-Seal™ caps. Isocyanates can "crawl" through standard ground glass joints if not greased/sleeved properly.
-
Q2: Can I use DMSO or Methanol to dissolve my isocyanato acid?
Answer: ABSOLUTELY NOT.
-
Methanol (Protic Solvents): Will immediately react with the isocyanate to form a carbamate (urethane), destroying your compound.
-
DMSO: While aprotic, DMSO is not inert toward isocyanates. It can react with isocyanates and carboxylic acids to form sulfides and other byproducts (See Sorenson, 1969).
-
Recommended Solvents:
-
Preferred: Dichloromethane (DCM), Toluene, Ethyl Acetate (Anhydrous).
-
Acceptable: Dry THF (stabilizer-free if possible).
-
Q3: I see gas evolution (bubbling) during storage. Is this normal?
Diagnosis: No. This indicates active decomposition.
-
Mechanism: Both the formation of amides (Pathway B) and the hydrolysis of isocyanates (Pathway C) release Carbon Dioxide (CO₂) .
-
Danger: If the vessel is tightly sealed, pressure build-up can cause an explosion.
-
Action: Vent the container carefully in a fume hood. Check the IR spectrum for the characteristic isocyanate peak (~2250-2270 cm⁻¹). If the peak is weak or absent, the material is degraded.
Q4: How do I synthesize these without them polymerizing in the flask?
Protocol: Use the Phosgene/Triphosgene Method with HCl control. Direct reaction of amino acids with phosgene generates the isocyanate.[1] However, the byproduct is HCl.
-
Critical Step: If you do not remove HCl, it will protonate the amine formed by any hydrolysis, accelerating degradation.
-
Stabilization: Some protocols suggest adding a non-basic HCl scavenger (like pinene) or purging vigorously with nitrogen to strip HCl.[2]
Module 3: Storage & Handling Specifications
To maintain reagent integrity, strictly adhere to the "Cold-Dry-Dark" triad.
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Slows down the kinetics of cyclization (NCA formation) and dimerization. |
| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air. Argon is heavier than air and offers better blanketing. |
| Container | Glass (Silanized preferred) | Avoids surface hydroxyls on glass that might initiate nucleation. Plastic containers may be permeable to moisture. |
| Physical State | Solid (if possible) | Isocyanates are more stable in the solid lattice than in solution where molecules have high mobility to collide and react. |
Module 4: Emergency Decision Tree (Process Flow)
Use this logic flow when handling a potentially compromised reagent.
Figure 2: Operational decision tree for assessing isocyanate quality.
References
-
Knölker, H.-J., & Braxmeier, T. (1997). Isocyanates, Part 4. Convenient Phosgene-Free Method for the Synthesis and Derivatization of Enantiopure α-Isocyanato Carboxylic Acid Esters. Synlett, 1997(8), 925–928.
-
Danger, G., et al. (2006).[3] The peptide formation mediated by cyanate revisited.[3] N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids.[3] Journal of the American Chemical Society, 128(23), 7412–7413.[3]
-
Sorenson, W. R. (1959). Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. Journal of Organic Chemistry. (Contextual citation regarding DMSO incompatibility).
-
Tsai, J. H., et al. (2002).[4] Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses, 78, 220.[4]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates.
Sources
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmcisochem.fr [pmcisochem.fr]
- 3. The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Reaction Optimization Center: Isocyanate-Alcohol Coupling
Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Low Yields in Carbamate (Urethane) Synthesis
Overview
Welcome to the technical support interface for isocyanate coupling. You are likely here because your reaction—theoretically a simple addition of an alcohol (
This guide moves beyond basic textbook definitions to address the competitive kinetics , catalytic selectivity , and thermodynamic traps that ruin these reactions in the real world.
Phase 1: The "Moisture Trap" (Urea Contamination)
Symptom: The reaction mixture is bubbling, or a white, insoluble precipitate has formed. Yield is low despite full consumption of the isocyanate.
Q: Why is my product contaminated with urea even though I used "anhydrous" solvents? A: Isocyanates are water scavengers. The reaction with water is often kinetically faster than with hindered alcohols, especially in the absence of a selective catalyst.
The Mechanism of Failure:
-
Hydrolysis: Water attacks the isocyanate to form unstable carbamic acid.
-
Decarboxylation: Carbamic acid decomposes into a primary amine and
(the source of the bubbles). -
Urea Formation: The newly formed amine is a potent nucleophile—much stronger than your alcohol—and instantly reacts with remaining isocyanate to form a symmetric urea (
).
The Fix:
-
Quantify Dryness: "Anhydrous" from a bottle is insufficient once opened. Solvents must contain <500 ppm water (ideally <100 ppm) to favor urethane formation.
-
Protocol: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.
-
Inert Atmosphere: Always run under
or Argon balloon; atmospheric moisture is sufficient to ruin the stoichiometry.
Figure 1: The Competitive Landscape. Note that the amine generated in the parasitic pathway consumes a second equivalent of isocyanate, effectively doubling the stoichiometry error.
Phase 2: Catalyst Optimization (Speed vs. Selectivity)
Symptom: Reaction is sluggish (days) or requires high heat, which degrades the starting material.
Q: I am using TEA (Triethylamine) or Pyridine, but the reaction is too slow. Should I heat it? A: Avoid excessive heat (>80°C) if possible. Standard bases like TEA are often too weak for hindered substrates. You need a Lewis Acid or a "Super Base" catalyst.
Catalyst Selection Matrix:
| Catalyst Class | Example | Mechanism | Best Use Case |
| Organotin (Standard) | DBTL (Dibutyltin dilaurate) | Dual activation: Polarizes NCO (electrophile) and OH (nucleophile). | General purpose. High activity but toxic.[1][2] |
| Zirconium (Selective) | Zr(IV) Chelates | Insertion mechanism. | High Selectivity: Prefers OH over Water. Best for "wet" systems or green chemistry. |
| Tertiary Amine | DABCO / TEA | Base catalysis (activates alcohol). | Simple primary alcohols. |
| Super Base | DMAP | Nucleophilic catalysis. | Sterically hindered alcohols (tertiary). |
The "Green" Alternative (Zirconium): Recent studies suggest Zirconium chelates are superior to Tin (DBTL) in moist environments because they do not catalyze the NCO-Water reaction as aggressively as Tin does [1][2].
Protocol: Catalyst Screening
-
Standard Load: 0.1 mol% to 1.0 mol%.
-
Order of Addition: Dissolve Isocyanate and Catalyst in solvent first. Add Alcohol last (dropwise) to control exotherm and local concentration.
Phase 3: The "Gunk" Factor (Side Reactions)
Symptom: TLC shows the starting material is gone, but the isolated yield is low. NMR shows complex aliphatic regions.
Q: What happened to my product? A: You likely formed Allophanates or Isocyanurates .
If you heat a urethane product in the presence of excess isocyanate, the urethane nitrogen (which still has one proton) acts as a nucleophile, attacking another isocyanate molecule.
-
Urethane + Isocyanate
Allophanate (Branching/Crosslinking).[3] -
3 x Isocyanate
Isocyanurate (Trimerization ring).
Troubleshooting Checklist:
-
Temperature: Keep reaction
. Allophanate formation becomes significant >100°C [3].[3] -
Stoichiometry: Do not use a large excess of isocyanate. If the alcohol is valuable, use 1.1 eq of Isocyanate. If the Isocyanate is valuable, use excess Alcohol.
-
Quench: Quench the reaction with a small amount of Methanol (to scavenge excess NCO) before workup to prevent side reactions during concentration.
Figure 2: Thermal degradation pathways. Avoiding excess heat and isocyanate prevents the "Gunk" factor.
Phase 4: Steric Hindrance (Tertiary Alcohols)
Symptom: Primary alcohols work fine, but my tertiary alcohol substrate yields <10%.
Q: How do I force a bulky alcohol to react? A: Sterics block the nucleophilic attack. You must increase the electrophilicity of the isocyanate or the nucleophilicity of the alcohol significantly.
Advanced Protocol for Hindered Substrates:
-
Solvent: Switch to non-polar solvents like Toluene or Dichloromethane (if solubility permits). Polar solvents (DMF/DMSO) can solvate the nucleophile, actually reducing its reactivity in some cases, though they are often used for solubility. Toluene often allows for higher temperatures without decomposition.
-
Catalyst: Switch to DBTL (high load, 1-2 mol%) or Zn(IV) .
-
Concentration: Run the reaction at high concentration (1M - 2M) to drive kinetics.
-
Pressure: In extreme cases, high-pressure vessels (sealed tube) at 80-90°C can force the coupling.
References
-
Werner, J. (2012). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner Blank. Link
- Florio, M. E. (2016). Polyurethanes: Science, Technology, Markets, and Trends. Wiley.
-
Pilch-Pitera, B. (2005).[4] Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Progress in Organic Coatings. Link
-
Rand, L., et al. (1965). Reaction of Isocyanates with Alcohols. Journal of Applied Polymer Science. (Kinetics of competitive reactions).[5]
Sources
- 1. wernerblank.com [wernerblank.com]
- 2. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 3. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of Isocyanate-Functionalized Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of isocyanate-functionalized intermediates. Recognizing the unique challenges posed by the high reactivity of the isocyanate group, this document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. The aim is to provide not just procedural steps, but the underlying scientific principles to empower researchers to make informed decisions during their purification workflows.
Foundational Knowledge: Understanding Isocyanate Reactivity
The isocyanate functional group (-N=C=O) is highly electrophilic, making it susceptible to reaction with a wide range of nucleophiles. This reactivity is the cornerstone of polyurethane chemistry but also presents significant challenges during purification.
dot
Caption: Common reactions of isocyanates leading to impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude isocyanate-functionalized intermediate?
A1: Impurities typically arise from side reactions of the highly reactive isocyanate group or from unreacted starting materials.[1] Common culprits include:
-
Substituted Ureas: Formed from the reaction of the isocyanate with the starting amine. This is often a major byproduct if the stoichiometry is not carefully controlled.[2]
-
Oligomers and Polymers: Isocyanates can self-react, especially when exposed to heat or certain catalysts, to form dimers (uretidinones), trimers (isocyanurates), and higher-order oligomers.[3]
-
Carbamates (Urethanes): If an alcohol was used as a solvent or is present as an impurity, it will react with the isocyanate to form a urethane.[2]
-
Unreacted Starting Materials: Such as the parent amine or phosgene derivatives (if using that synthetic route).[4]
-
Hydrolysis Products: Reaction with adventitious water forms an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a disubstituted urea.
Q2: How do I choose the right purification method for my isocyanate intermediate?
A2: The choice of purification method depends on the thermal stability, volatility, and solubility of your compound, as well as the nature of the impurities.
dot
Caption: Decision tree for selecting a purification method.
| Purification Method | Pros | Cons | Best For... |
| Vacuum Distillation | - Excellent for removing non-volatile impurities.- Scalable for large quantities. | - Requires thermal stability of the isocyanate.- Risk of oligomerization at high temperatures.[3] | Thermally stable, volatile isocyanates with non-volatile impurities.[5] |
| Crystallization | - Can yield very high purity products.- Good for removing isomeric or closely related impurities. | - Dependent on the compound being a solid.- Potential for product loss in the mother liquor. | Solid isocyanates that have different solubility profiles from their impurities.[6] |
| Flash Chromatography | - Excellent separation based on polarity.- Applicable to a wide range of compounds. | - Requires strictly anhydrous conditions.- Potential for reaction with silica gel (acidic).- Can be difficult to scale up. | Non-volatile or thermally sensitive isocyanates where impurities have different polarities. |
| Solvent Extraction | - Good for removing highly polar or non-polar impurities.- Can be a gentle, non-thermal method. | - Limited separation power for similar compounds.- Requires immiscible solvent systems. | Crude mixtures where impurities have significantly different solubilities than the desired product.[7] |
Q3: My isocyanate seems to be degrading on the silica gel column. What's happening and how can I prevent it?
A3: Standard silica gel is slightly acidic and contains surface silanol groups (-Si-OH) and adsorbed water. These can react with your isocyanate, leading to the formation of ureas (from water) and urethanes (from silanols), which then remain bound to the column.
Solutions:
-
Use Neutralized Silica: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent) and then re-equilibrate with your anhydrous mobile phase. This neutralizes the acidic sites.
-
Dry Your Silica and Solvents: Dry the silica gel in a vacuum oven at >120°C for several hours before use. Use anhydrous solvents for your mobile phase to minimize water content.
-
Work Quickly: Do not let the purified isocyanate sit on the column for extended periods. Load your sample and elute it as quickly as is practical for good separation.[8]
Troubleshooting Guides
Troubleshooting Distillation
| Problem Observed | Potential Cause | Recommended Solution |
| Product is not distilling at the expected temperature/pressure. | 1. Inaccurate pressure reading.2. Presence of high-boiling impurities altering the vapor pressure. | 1. Verify your vacuum gauge is working correctly.2. Consider a pre-purification step (e.g., filtration) to remove polymeric residues. |
| Yield is low, and a significant amount of residue is left in the distillation flask. | 1. Thermal degradation/polymerization of the isocyanate.[3]2. Distillation temperature is too high or residence time is too long. | 1. Use a thin-film or short-path distillation apparatus to minimize residence time at high temperatures.[4]2. Ensure the vacuum is as low as possible to reduce the required temperature.3. Consider adding a polymerization inhibitor if compatible with your downstream application. |
| The purified distillate is cloudy or discolored. | 1. Co-distillation of impurities.2. Thermal decomposition leading to colored byproducts. | 1. Improve the efficiency of the distillation column (e.g., use a packed column for fractional distillation).[5]2. Pre-treat the crude material with activated carbon or specific agents to convert coloring impurities to non-volatile tars before distillation.[9] |
Troubleshooting Flash Chromatography
| Problem Observed | Potential Cause | Recommended Solution |
| Product streaks down the column or elutes as a very broad band. | 1. Reaction with the stationary phase (silica gel).2. Column is overloaded.3. Inappropriate solvent system. | 1. Neutralize the silica with triethylamine (see FAQ Q3).2. Reduce the amount of crude material loaded onto the column.3. Perform TLC analysis to find an optimal solvent system that gives a retention factor (Rf) of ~0.3 for your product. |
| No product is recovered from the column. | 1. The product has irreversibly reacted with the silica gel or residual water.2. The product is too polar and is not eluting with the chosen solvent system. | 1. Ensure all components (silica, solvents, glassware) are scrupulously dry. Use neutralized silica.2. Run a TLC with a more polar solvent system to see if the product moves from the baseline. |
| HPLC analysis of collected fractions shows new, more polar impurities. | 1. On-column degradation. The new peaks are likely urea or urethane byproducts. | 1. This is a strong indicator of reaction with the stationary phase. Implement the solutions for "Product streaking" immediately.2. Consider switching to a less reactive stationary phase like neutral alumina, although this also must be thoroughly dried. |
Key Experimental Protocols
Protocol 1: Quenching Excess Isocyanate for Work-up
Rationale: Before aqueous work-up or concentration, it is often necessary to quench highly reactive isocyanates to prevent the formation of insoluble ureas. This protocol uses a primary or secondary amine to cap the unreacted isocyanate.
Materials:
-
Crude reaction mixture containing the isocyanate intermediate.
-
Quenching agent: e.g., Di-n-butylamine or another suitable amine.
-
Anhydrous solvent (e.g., Toluene, Dichloromethane).
-
Stir plate and magnetic stir bar.
Procedure:
-
Cool the crude reaction mixture to 0°C in an ice bath to moderate the exothermic quenching reaction.
-
Slowly add the quenching amine (typically 1.1 to 1.5 molar equivalents relative to the theoretical excess of isocyanate) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or IR spectroscopy. The characteristic isocyanate peak at ~2250-2275 cm⁻¹ should disappear.
-
Allow the reaction to stir for 30-60 minutes at 0°C to ensure complete quenching.
-
The reaction mixture, now containing the desired product and the urea-capped byproduct, can be safely subjected to aqueous work-up or concentrated without the risk of uncontrolled polymerization or hydrolysis.
Protocol 2: General Setup for Anhydrous Flash Chromatography
Rationale: This protocol outlines the critical steps to set up a flash chromatography system that minimizes the degradation of sensitive isocyanate intermediates.
Materials:
-
Glass chromatography column.
-
Silica gel (60 Å, 230-400 mesh).
-
Anhydrous solvents for the mobile phase.
-
Triethylamine (optional, for neutralization).
-
Inert gas source (Nitrogen or Argon).
-
Oven-dried glassware.
Procedure:
-
Preparation of Silica: Dry the required amount of silica gel in a vacuum oven at >120°C for at least 4 hours. Allow it to cool to room temperature under vacuum or in a desiccator.
-
Column Packing (Dry Packing): a. Affix the column to a stand in a fume hood. Ensure the stopcock is closed. b. Place a small plug of glass wool at the bottom of the column. c. Add a layer of sand (~1 cm). d. Pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing. e. Add another layer of sand (~1 cm) on top of the silica bed.
-
Solvent and Loading: a. Pre-saturate the column with the anhydrous mobile phase under a positive pressure of inert gas. b. Dissolve the crude isocyanate intermediate in a minimal amount of the anhydrous mobile phase. c. Carefully load the sample onto the top of the silica bed.
-
Elution: a. Begin eluting the sample through the column using positive pressure from the inert gas source. b. Collect fractions and analyze them by TLC or HPLC to identify the pure product.[10] c. Combine the pure fractions and remove the solvent under reduced pressure.
Safety and Handling of Isocyanates
Isocyanates are potent respiratory and skin sensitizers.[11] Inhalation can lead to asthma-like symptoms, and skin contact can cause severe irritation.[12]
-
Engineering Controls: Always handle isocyanates in a well-ventilated chemical fume hood. For processes that may generate aerosols, such as spraying, specialized ventilation booths are required.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or laminate films).
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A lab coat should always be worn. For larger quantities, consider a chemically resistant apron.
-
-
Storage: Store isocyanates in tightly sealed containers in a cool, dry, well-ventilated area, away from moisture and incompatible materials like alcohols and amines.[11]
-
Spill and Waste Disposal: Have a spill kit ready that includes an absorbent material and a decontaminating solution (e.g., a mixture of water, detergent, and a small amount of ammonia) to react with and neutralize the isocyanate.
References
- Method for the purification of isocyanates.
- Purification of organic isocyanates.
-
How To Get Isocyanate? - PMC - PubMed Central - NIH. [Link]
-
How to Prevent Crystallization in Spray Foam Equipment. [Link]
- Isolation/purification of isocyanate condensates by extraction with liquid or supercritical gas.
- Process for the purification of organic isocyanates, the organic isocyanates thus purified and their use.
-
How To Get Isocyanate? | ACS Omega. [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
- Method for the purification of isocyanates.
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. [Link]
-
Isocyanate - Wikipedia. [Link]
-
Method for the purification of isocyanates - Justia Patents. [Link]
-
Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals. [Link]
- Process for the distillation of isocyanates.
- Process for crystallizing and separating different diisocyanate isomers.
-
Isocyanates: Working Safely - CDPH. [Link]
-
Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. patents.justia.com [patents.justia.com]
- 4. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 5. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 6. WO2010095927A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
- 7. US4871460A - Isolation/purification of isocyanate condensates by extraction with liquid or supercritical gas - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 10. epa.gov [epa.gov]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 12. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
Technical Support Center: Controlling Side Reactions During Acid Activation
Introduction: The Double-Edged Sword of Acid Activation
Acid activation is a cornerstone technique in modern drug development and chemical synthesis, pivotal for tasks ranging from the cleavage of protecting groups in peptide synthesis to the activation of substrates for subsequent reactions. The underlying principle is straightforward: a proton (H⁺) from an acid catalyst enhances the electrophilicity of a substrate, making it susceptible to nucleophilic attack or rearrangement.[1][2][3] However, this powerful tool is a double-edged sword. The very reactivity it induces can also initiate a cascade of undesirable side reactions, leading to impurity formation, reduced yield, and complex purification challenges.
This guide is designed for researchers, scientists, and drug development professionals who encounter these challenges. It moves beyond simple protocols to provide a framework for understanding, diagnosing, and systematically controlling side reactions. Our goal is to empower you with the expertise to not just follow a method, but to troubleshoot and optimize it with scientific rigor.
Section 1: Understanding the Landscape of Acid-Induced Side Reactions
Effective control begins with understanding the enemy. Most side reactions in acid activation fall into several mechanistic categories. The balance between the desired reaction and these side pathways is often delicate, governed by factors like acid strength (pKa), concentration, temperature, solvent polarity, and the substrate's intrinsic stability.[4][5]
-
Hydrolysis: The cleavage of chemical bonds by water, often catalyzed by acid. Esters, amides, and acetals are particularly susceptible functional groups.[6][7][8][9] Acid catalysis polarizes the carbonyl group, making it a prime target for nucleophilic attack by water.[8]
-
Epimerization/Racemization: The inversion of a stereocenter, a critical issue in chiral drug synthesis. This can occur via the formation of planar intermediates like enols or oxazolones, which can be re-protonated from either face, destroying the molecule's stereochemical integrity.[10][11][12] This side reaction is particularly problematic as epimers often have similar physical properties, making purification exceedingly difficult.[10]
-
Rearrangement & Degradation: Carbocations, frequently formed as intermediates during acid catalysis, are prone to rearrangement to more stable forms. This can lead to a variety of unintended molecular structures. Furthermore, harsh acidic conditions can cause fragmentation or polymerization of sensitive substrates.[2][4]
-
Protecting Group-Related Side Reactions: The cleavage of acid-labile protecting groups (e.g., Boc, Trt) generates reactive carbocations (like the tert-butyl cation) that can alkylate sensitive residues, such as cysteine or tryptophan, on the desired product.[13][14]
The following diagram illustrates the fundamental challenge: directing the reaction along the desired pathway while minimizing competing side reactions.
Caption: Fig 1. Competing Reaction Pathways.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to address common experimental observations, providing a logical workflow from diagnosis to resolution.
Q1: My reaction yield is low, and analytical data (HPLC, LC-MS) shows multiple unexpected peaks. How do I diagnose the problem?
A1: Initial Diagnosis & Action Plan
This symptom profile strongly suggests that multiple side reactions are occurring alongside or instead of the desired transformation. The key is to systematically identify the dominant side reaction and the parameters influencing it.
Causality: High acid concentration, elevated temperature, and prolonged reaction times are the most common culprits that accelerate side reactions, often faster than the main reaction.[4]
Troubleshooting Workflow:
Caption: Fig 2. Troubleshooting Workflow.
Corrective Actions & Rationale:
-
Run a Time-Course Study: Monitor the reaction at several time points (e.g., 10 min, 1 hr, 4 hrs, 24 hrs). This will reveal if your desired product forms and then degrades, or if byproducts form immediately.
-
Vary Temperature: Repeat the reaction at a lower temperature (e.g., 0 °C or -20 °C). Many degradation pathways have a higher activation energy than the desired reaction and will be disproportionately slowed by cooling.[5]
-
Screen Acid Strength and Concentration: An excessively strong or concentrated acid can promote undesired protonation events.[4] If using a strong acid like trifluoroacetic acid (TFA), test a milder acid like formic acid or use a catalytic amount of a Lewis acid.
Q2: My product is pure, but its stereochemical integrity is compromised (e.g., I'm seeing diastereomers or enantiomers). What is the cause and solution?
A2: Diagnosis & Action Plan
This is a classic sign of epimerization or racemization. The α-carbon to a carbonyl group is particularly susceptible.[11]
Causality: Epimerization is often base or acid-catalyzed and proceeds through a planar enolate or oxazolone intermediate, which allows for loss of the original stereochemistry.[11] Factors that promote this include strong acids, high temperatures, and certain coupling agents in peptide synthesis.[5][10]
Corrective Actions & Rationale:
-
Minimize Temperature and Time: Both factors increase the rate of epimerization. Work at the lowest temperature that allows the primary reaction to proceed at an acceptable rate.
-
Change the Acid/Catalyst: Switch to a non-epimerizing acid catalyst if possible. For peptide synthesis, certain coupling reagents are known to suppress racemization.[10] While not an acid activation method, it's a key strategy for avoiding this side reaction during amide bond formation.
-
Solvent Choice: The solvent can play a critical role in stabilizing intermediates.[15][16] A less polar solvent may disfavor the formation of the charged intermediates that lead to epimerization.
Section 3: Frequently Asked Questions (FAQs)
Q: How do I choose the right acid for my specific substrate? A: The choice depends on the acid-lability of your desired transformation versus that of other functional groups in your molecule. The key principle is to use an acid that is just strong enough to catalyze the desired reaction but not so strong that it initiates side reactions.[17] Start by comparing the pKa of your acid with the pKa of the protonated functional groups on your molecule. For cleaving a highly sensitive protecting group like Mmt, a very dilute acid might suffice, whereas a more robust Boc group might require neat TFA.[18]
Q: What is the role of the solvent in controlling side reactions? A: The solvent has a profound effect. It can stabilize or destabilize reactants, intermediates, and transition states.[15][16][19] For reactions involving charged intermediates (like carbocations), a polar, coordinating solvent can stabilize these species, potentially favoring one pathway over another.[15][16] Conversely, a non-coordinating solvent might prevent the stabilization of an intermediate required for a side reaction.[15] Changing the solvent is a powerful, though sometimes overlooked, tool for reaction optimization.[20]
Q: How can I protect sensitive functional groups before acid activation? A: This is a fundamental strategy in multi-step synthesis.[21] If your molecule has a group that is more acid-sensitive than the one you intend to activate, you must protect it. For example, if you need to perform an acid-catalyzed reaction on a molecule that also contains a hydroxyl group, you might first protect the alcohol as a silyl ether, which is stable to many acidic conditions but can be removed later under different conditions.[21]
Q: Are scavengers effective at preventing side reactions? A: Yes, particularly during the deprotection of groups like Trt, Mmt, or Boc. These protecting groups leave as stable carbocations (t-Bu⁺, Trt⁺) which are potent electrophiles. Scavengers are nucleophiles added to the cleavage cocktail (e.g., triisopropylsilane (TIS), water, or thioanisole) that trap these carbocations before they can react with your product.[13][22]
Section 4: Protocols & Methodologies
Protocol 4.1: Kinetic Analysis via Time-Course Study
This protocol allows you to understand the rate of product formation versus byproduct formation and degradation.
-
Materials: Your starting material, chosen acid, reaction solvent, quenching solution (e.g., saturated sodium bicarbonate or a cold buffer), analytical standards for starting material and expected product.
-
Equipment: Reaction vessel, temperature control system (ice bath or cryocooler), magnetic stirrer, HPLC or LC-MS system.
-
Step-by-Step Procedure:
-
Set up the reaction at the desired temperature and concentration.
-
At T=0 (immediately after adding the acid), withdraw a small aliquot (e.g., 50 µL) and immediately quench it in a prepared vial containing the quenching solution.
-
Repeat the aliquot withdrawal and quenching at set time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Once all samples are collected, analyze them by HPLC or LC-MS.
-
Plot the concentration (or peak area) of the starting material, desired product, and major impurities against time. This plot will clearly show the reaction profile and reveal if the product is unstable under the reaction conditions.
-
Protocol 4.2: Screening for Optimal Acid Concentration
This experiment helps identify the minimum acid concentration required for efficient activation, thereby minimizing acid-catalyzed side reactions.
-
Materials: Starting material, acid (e.g., TFA), reaction solvent (e.g., Dichloromethane - DCM).
-
Equipment: A set of small reaction vials, magnetic stirrer, HPLC or LC-MS.
-
Step-by-Step Procedure:
-
Prepare a series of reaction vials.
-
To each vial, add the starting material dissolved in the solvent.
-
Create a gradient of acid concentrations. For example, for TFA in DCM, you might test: 1%, 5%, 10%, 25%, and 50% (v/v) TFA.
-
Run all reactions in parallel at a fixed temperature (e.g., 0 °C) for a fixed time (e.g., 2 hours).
-
Quench all reactions simultaneously.
-
Analyze the outcome of each reaction by HPLC or LC-MS.
-
Compare the conversion of starting material, yield of the desired product, and profile of impurities across the different concentrations. This will identify the "sweet spot" that maximizes product formation while minimizing byproduct generation.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Acid | 5% TFA in DCM | 25% TFA in DCM | 50% TFA in DCM | 1.25M HCl in MeOH |
| Temperature | 0 °C | 0 °C | 0 °C | 25 °C |
| Time | 2 hours | 2 hours | 2 hours | 2 hours |
| % Product | 15% | 85% | 82% | 90% |
| % Byproduct A | <1% | 5% | 12% | 3% |
| % Byproduct B | <1% | 2% | 5% | <1% |
| Recommendation | Incomplete | Optimal | Increased Byproducts | Good Alternative |
Table 1. Example data from an acid screening experiment. Condition 2 offers the best balance of high product yield and low impurity formation.
References
-
MDPI. (2021). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Study.com. Acid Catalyzed Hydration Concept & Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Activation of Chemical Substrates Under Sustainable Conditions: Electrochemistry and Electrocatalysis. In Electrochemistry in Organic Synthesis. Retrieved from [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
NPTEL Archive. Lecture 3 Acid Catalyzed Reactions I. Retrieved from [Link]
-
Reddit. (2024). How to minimize side products of this reaction. Retrieved from [Link]
-
Pharmacy 180. Drug degradation pathways. Retrieved from [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
Chemistry Steps. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from [Link]
-
ACS Central Science. (2019). Control of Substrates Beyond the Catalyst Active Site. Retrieved from [Link]
-
IntechOpen. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]
-
MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
ResearchGate. (2016). Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions. Retrieved from [Link]
-
ACS Omega. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (2013). Solvents and sustainable chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. Retrieved from [Link]
-
PubMed. (2002). Understanding Nature's Strategies for Enzyme-Catalyzed Racemization and Epimerization. Retrieved from [Link]
-
Wiley-VCH. (2009). Protection Reactions. In Amide Bond Formation and Peptide Coupling. Retrieved from [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 4. Examples of Acid Catalysis in Organic Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Photocatalytic Degradation of Inherent Pharmaceutical Concentration Levels in Real Hospital WWTP Effluents Using g-C3N4 Catalyst on CPC Pilot Scale Reactor. Retrieved from [Link]
-
SciELO. (2021). Reaction mechanisms of alkali-activated materials. Retrieved from [Link]
-
ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. Retrieved from [Link]
-
Wikipedia. Solvent effects. Retrieved from [Link]
-
ResearchGate. (2009). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS Omega. (2021). Photocatalytic Degradation of Antibiotics via Exploitation of a Magnetic Nanocomposite: A Green Nanotechnology Approach toward Drug-Contaminated Wastewater Reclamation. Retrieved from [Link]
-
Organic Process Research & Development. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Acid-base Catalysis - Creative Enzymes [creative-enzymes.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Understanding nature's strategies for enzyme-catalyzed racemization and epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 16. Solvent effects - Wikipedia [en.wikipedia.org]
- 17. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the FTIR Analysis of the NCO Peak in 4-Isocyanatobutanoic Acid
This guide provides an in-depth technical analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-isocyanatobutanoic acid, with a specific focus on the characteristic isocyanate (NCO) vibrational peak. Designed for researchers, scientists, and professionals in drug development, this document compares the spectral features of 4-isocyanatobutanoic acid with other relevant isocyanates, offering experimental protocols and data interpretation insights.
The Significance of the Isocyanate Group in FTIR Spectroscopy
The isocyanate functional group (-N=C=O) is highly reactive and plays a crucial role in the synthesis of polyurethanes, pharmaceuticals, and other advanced materials.[1] FTIR spectroscopy is an exceptionally powerful tool for the analysis of isocyanates for two primary reasons. First, the asymmetric stretching vibration of the NCO group gives rise to a strong and sharp absorption band in a spectral region that is typically devoid of other common functional group absorptions.[1][2] This makes the NCO peak an excellent diagnostic tool for identifying and quantifying isocyanates. Second, the high reactivity of the isocyanate group, particularly with nucleophiles like water, can be monitored in real-time by observing the disappearance of the NCO peak.[3][4]
4-isocyanatobutanoic acid is a bifunctional molecule of particular interest, containing both a reactive isocyanate group and a carboxylic acid moiety. This unique structure allows for diverse applications in bioconjugation and polymer chemistry. However, the presence of the carboxylic acid group introduces specific considerations for FTIR analysis due to potential intra- and intermolecular interactions.
Theoretical Foundation: Vibrational Modes of the Isocyanate Group
The characteristic absorption of the isocyanate group in the infrared spectrum arises from the asymmetric stretching of the -N=C=O bond.[5] This vibrational mode results in a strong, sharp peak typically found in the range of 2250-2275 cm⁻¹ .[2] The exact position of this peak is sensitive to the electronic environment of the isocyanate group.
-
Aliphatic Isocyanates: The NCO peak generally appears in the upper end of the range, around 2270-2275 cm⁻¹.
-
Aromatic Isocyanates: Conjugation with an aromatic ring delocalizes the electron density of the NCO group, weakening the bond and shifting the absorption to a lower wavenumber, typically 2250-2270 cm⁻¹.
In addition to the prominent asymmetric stretch, a weaker symmetric stretching mode can sometimes be observed, though it is often less diagnostically useful.[6] The structure of 4-isocyanatobutanoic acid, being an aliphatic isocyanate, would be expected to show an NCO peak in the region of 2270 cm⁻¹. However, the presence of the carboxylic acid group can lead to hydrogen bonding, which may cause slight shifts and broadening of the peak.
Comparative FTIR Analysis of Isocyanate Compounds
To fully appreciate the spectral features of 4-isocyanatobutanoic acid, it is instructive to compare its NCO peak with that of other isocyanates. The table below summarizes the expected peak positions for a selection of isocyanates with varying structures.
| Compound | Structure | Isocyanate Type | Expected NCO Peak Position (cm⁻¹) | Key Differentiating Features |
| 4-Isocyanatobutanoic Acid | O=C=N-(CH₂)₃-COOH | Aliphatic, Carboxylic Acid | ~2270 | Presence of a very broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) from the carboxylic acid.[7] |
| Butyl Isocyanate | O=C=N-(CH₂)₃-CH₃ | Aliphatic | ~2273 | A simple aliphatic isocyanate spectrum without the complications of other strongly absorbing groups. |
| Phenyl Isocyanate | O=C=N-C₆H₅ | Aromatic | ~2265 | NCO peak is at a lower wavenumber due to conjugation with the phenyl ring. |
| Isophorone Diisocyanate (IPDI) | C₁₂H₁₈N₂O₂ | Aliphatic/Cycloaliphatic | ~2260 | Often used in polyurethane synthesis; its spectrum is a reference for monitoring polymerization reactions.[8] |
The key takeaway is that while the NCO peak is always found in a distinct region, its precise location and the presence of other functional group peaks provide a wealth of information about the molecule's overall structure.
Experimental Protocol for Acquiring High-Quality FTIR Spectra of Isocyanates
The high reactivity of isocyanates with atmospheric moisture necessitates careful sample handling to obtain accurate and reproducible FTIR spectra.[5][9] The following protocol outlines a self-validating system for the analysis of 4-isocyanatobutanoic acid and similar moisture-sensitive compounds.
Core Principle: Exclusion of Moisture
The primary objective is to minimize contact between the sample and water vapor at all stages of the experiment. This is achieved through a combination of proper sample preparation and instrument purging.
Experimental Workflow
Caption: Experimental workflow for FTIR analysis of moisture-sensitive isocyanates.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer's sample compartment is being purged with a dry gas, such as nitrogen or dry air, for at least 30 minutes prior to use.[9] This minimizes atmospheric water vapor, which has strong absorptions that can interfere with the spectrum.
-
Verify the cleanliness of all sampling accessories (e.g., ATR crystal, KBr plates).
-
-
Sample Preparation (Choose one):
-
Attenuated Total Reflectance (ATR) - Recommended:
-
Clean the ATR crystal with a suitable dry solvent (e.g., isopropanol followed by hexane) and allow it to evaporate completely.
-
Directly apply a small drop of 4-isocyanatobutanoic acid onto the crystal.
-
If the sample is a solid, apply pressure to ensure good contact between the sample and the crystal.[10]
-
This method is fast, requires minimal sample preparation, and reduces the risk of moisture contamination.[11]
-
-
Liquid Film (KBr Plates):
-
In a dry environment (e.g., a glove box or under a nitrogen blanket), place a small drop of the liquid sample onto one polished potassium bromide (KBr) plate.[12]
-
Carefully place a second KBr plate on top to create a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Solution:
-
Dissolve the sample in a dry, IR-transparent solvent (e.g., anhydrous chloroform or dichloromethane). Note: The solvent will have its own absorption peaks that must be accounted for.
-
Inject the solution into a sealed liquid transmission cell.
-
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal or the KBr plates/solvent-filled cell. This is a critical step for removing instrument and atmospheric artifacts.
-
Load the prepared sample.
-
Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Identify the key peaks, paying close attention to the ~2270 cm⁻¹ region for the NCO stretch, the broad O-H stretch from 2500-3300 cm⁻¹, and the C=O stretch around 1700 cm⁻¹.[7]
-
Interpreting the Spectrum: Potential Pitfalls and Mechanistic Insights
The FTIR spectrum provides more than just identification; it offers a window into the reactivity of the isocyanate.
The Impact of Water Contamination
The reaction of an isocyanate with water is a primary concern. This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage.
Caption: Reaction pathway of an isocyanate with water, leading to urea formation.
An FTIR spectrum of a water-contaminated sample of 4-isocyanatobutanoic acid would show:
-
A decrease in the intensity or complete disappearance of the NCO peak at ~2270 cm⁻¹.[3][13]
-
The appearance of new peaks corresponding to the urea C=O stretch (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹).
-
A potential increase in the broadness of the O-H and N-H stretching region (>3000 cm⁻¹).
Monitoring these changes over time is a common method for studying the kinetics of isocyanate reactions.[4]
Hydrogen Bonding Effects
In a pure sample of 4-isocyanatobutanoic acid, the carboxylic acid group can form hydrogen-bonded dimers. This is typically observed as a very broad O-H stretching band from 2500-3300 cm⁻¹.[7] This hydrogen bonding environment may also cause a slight broadening or minor shift in the NCO peak compared to a non-hydrogen bonding aliphatic isocyanate like butyl isocyanate.
Conclusion
FTIR spectroscopy is an indispensable technique for the characterization of 4-isocyanatobutanoic acid and other isocyanate-containing compounds. The NCO peak, located in the unique spectral window of 2250-2275 cm⁻¹, serves as a definitive marker for the presence and reactivity of the isocyanate group.[2] By employing careful, moisture-exclusive experimental protocols and comparing the resulting spectrum to related compounds, researchers can gain detailed insights into molecular structure, purity, and reaction dynamics. Understanding the potential for side reactions, particularly with water, and the influence of other functional groups like carboxylic acids is critical for accurate and reliable data interpretation.
References
-
Specac Ltd. "Quantification with the Pearl FTIR accessory". [Link]
-
AZoM. "Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR". (2024-07-02). [Link]
-
ResearchGate. "FTIR spectrum of prepolymer with the [NCO] group concentration of 7% (4 weeks after the synthesis)". [Link]
-
ResearchGate. "FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate". [Link]
-
Drawell. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods". [Link]
-
Wiley Online Library. "FT-IR spectrum for compound 4A". [Link]
-
ResearchGate. "FTIR spectrum of PU at various NCO/OH ratios". [Link]
-
National Institute of Standards and Technology. "Butanoic acid - the NIST WebBook". [Link]
-
ACS Publications. "Surface Orientation of Isocyanate Groups Determined by Combined Sum Frequency Generation Vibrational Spectroscopic Study and Ab Initio Calculation". [Link]
-
ResearchGate. "IR spectrum of PU with 4 types of different [NCO/OH] ratio". [Link]
-
Patsnap Eureka. "FTIR Moisture Interference: Mitigating Water Vapor Peaks". [Link]
-
ScienceDirect. "Infrared spectrum of solid isocyanic acid (HNCO): vibrational assignments and integrated band intensities". [Link]
-
Optica Publishing Group. "Vibrational Study of Alkyl Isocyanates in Solution". [Link]
-
Worldwidejournals.com. "Determination of Grain Moisture Content Using Ftir Spectroscopy". [Link]
-
ResearchGate. "Changes of the FTIR spectra for the -NCO group during the curing process". [Link]
-
ResearchGate. "Vibrational frequencies and structural determination of cyanogen isocyanate". [Link]
-
Northern Illinois University. "Sample preparation for FT-IR". [Link]
-
ACS Publications. "Surface Orientation of Isocyanate Groups Determined by Combined Sum Frequency Generation Vibrational Spectroscopic Study and Ab Initio Calculation". [Link]
-
Chemguide. "interpreting infra-red spectra". [Link]
-
Chemistry LibreTexts. "4.4.2: Molecular Vibrations". [Link]
Sources
- 1. azom.com [azom.com]
- 2. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vibrational Study of Alkyl Isocyanates in Solution [opg.optica.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. FTIR Moisture Interference: Mitigating Water Vapor Peaks [eureka.patsnap.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. researchgate.net [researchgate.net]
Mass Spectrometry Identification of Isocyanate Derivatives: A Comparative Technical Guide
Topic: Mass Spectrometry Identification of Isocyanate Derivatives Content Type: Publish Comparison Guide
Executive Summary
Isocyanates (
This guide compares the three primary derivatization strategies used in industrial hygiene and pharmaceutical bioactivation studies: Dibutylamine (DBA) , 1-(2-Pyridyl)piperazine (1,2-PP) , and Glutathione (GSH) . We analyze their performance in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on ionization efficiency, fragmentation logic, and limit of detection (LOD).
Part 1: The Challenge of Isocyanate Analysis
Isocyanates are "moving targets." In an LC-MS workflow, underivatized isocyanates will hydrolyze to amines or react with the mobile phase, rendering quantification impossible. The solution is to "trap" the isocyanate group using a nucleophilic reagent to form a stable urea or thiocarbamate adduct.
The Core Dilemma: Stability vs. Sensitivity
-
Industrial Standard (DBA): Prioritizes stability and UV detection but lacks sensitivity in Electrospray Ionization (ESI).
-
MS-Optimized (1,2-PP/MP): Engineered for high ESI response but requires specific handling.
-
Biological Trap (GSH): Mimics in vivo toxicity but produces complex spectra requiring neutral loss scanning.
Part 2: Comparative Analysis of Derivatizing Agents
Dibutylamine (DBA) – The Industrial Workhorse
DBA has long been the standard for OSHA and ISO methods (e.g., ISO 17734-1). It reacts rapidly to form stable urea derivatives.
-
Mechanism: The secondary amine of DBA attacks the isocyanate carbon.
-
MS Limitation: DBA derivatives are lipophilic but lack a highly basic site for protonation, leading to moderate ionization efficiency in ESI(+).
-
Diagnostic Ion: The fragmentation is dominated by the cleavage of the urea bond, yielding the protonated reagent ion [DBA+H]⁺ at m/z 130 .
1-(2-Pyridyl)piperazine (1,2-PP) – The ESI-MS Specialist
1,2-PP (and its analog 1-(2-methoxyphenyl)piperazine, 1,2-MP) addresses the sensitivity gap.
-
Mechanism: The secondary amine nitrogen of the piperazine ring reacts with the isocyanate.
-
MS Advantage: The pyridyl nitrogen (or the tertiary piperazine nitrogen) has high proton affinity. This "pre-charged" nature boosts ESI signal intensity by 10–50x compared to DBA.
-
Diagnostic Ion: Fragmentation yields the characteristic [1,2-PP+H]⁺ ion at m/z 164 .
Glutathione (GSH) – The Bio-Activation Trap
Used primarily in drug metabolism (DMPK) to screen for reactive metabolites.
-
Mechanism: The sulfhydryl (-SH) group of GSH attacks the isocyanate to form a thiocarbamate.
-
MS Strategy: Unlike the urea derivatives, GSH adducts are identified via Neutral Loss Scanning (NLS) .
-
Diagnostic Feature: A consistent neutral loss of 129 Da (pyroglutamic acid moiety) upon collision-induced dissociation (CID).
Comparative Performance Matrix
| Feature | Dibutylamine (DBA) | 1-(2-Pyridyl)piperazine (1,2-PP) | Glutathione (GSH) |
| Primary Application | Air Monitoring / Ind. Hygiene | Trace Analysis / Environmental | Drug Metabolism / Toxicology |
| Reaction Product | Urea | Urea | Thiocarbamate |
| ESI(+) Sensitivity | Moderate | High (Superior) | Moderate to High |
| MS/MS Mode | Product Ion Scan | Product Ion Scan | Neutral Loss Scan |
| Diagnostic Marker | Product Ion: m/z 130 | Product Ion: m/z 164 | Neutral Loss: 129 Da |
| Chromatography | High retention (Lipophilic) | Moderate retention | Low retention (Polar) |
| Limit of Detection | ~1–5 nM | ~0.05–0.1 nM | N/A (Qualitative) |
Part 3: Deep Dive – Fragmentation Logic & Causality
Understanding why these molecules fragment is crucial for method development.
The "Reporter Tag" Concept
For DBA and 1,2-PP, the derivatizing agent acts as a "reporter tag." The urea bond formed is often the weakest link or the site of charge-directed cleavage.
-
Pathway: Precursor [M+H]⁺
Cleavage of N-C(=O) bond [Reagent+H]⁺. -
Causality: In 1,2-PP, the pyridine ring stabilizes the positive charge, making the formation of the m/z 164 ion thermodynamically favorable. This allows for highly selective Multiple Reaction Monitoring (MRM) transitions (Precursor
164).
The GSH "Pyroglutamate" Loss
GSH conjugates undergo a specific intramolecular rearrangement.
-
Pathway: The
-glutamyl moiety cyclizes to form pyroglutamic acid (129 Da), which is lost as a neutral molecule. -
Self-Validation: If a peak appears in a Neutral Loss 129 scan and disappears when incubated with N-acetylcysteine (an alternative trap), the hit is validated as a reactive electrophile.
Visualization: Fragmentation Pathways[1]
Figure 1: Comparative fragmentation logic. DBA and 1,2-PP yield specific product ions, while GSH conjugates are identified by a characteristic neutral loss.
Part 4: Experimental Protocols
Protocol A: High-Sensitivity Quantitation using 1,2-PP
Best for: Environmental analysis, trace impurity quantification.
-
Reagent Preparation: Prepare a 1 mg/mL solution of 1-(2-pyridyl)piperazine in Acetonitrile (ACN).
-
Sample Derivatization:
-
Add 100
L of sample (isocyanate in non-protic solvent like DMSO or DCM) to a vial. -
Add 200
L of 1,2-PP solution (ensure >10-fold molar excess). -
Critical Step: Incubate at 60°C for 20 minutes. Why? Sterically hindered isocyanates require heat to drive the reaction to completion.
-
Evaporate solvent under
and reconstitute in Mobile Phase A (Water + 0.1% Formic Acid).
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m). -
Mobile Phase: Gradient of Water/ACN with 0.1% Formic Acid.
-
MS Mode: Positive ESI, MRM.
-
Transitions: Monitor [M+H]⁺
164.1.
-
Protocol B: Reactive Metabolite Screening using GSH
Best for: Drug safety assessment (DMPK).
-
Incubation:
-
Mix Test Compound (10
M) + Human Liver Microsomes (1 mg/mL) + NADPH + GSH (5 mM). -
Buffer: Potassium Phosphate (pH 7.4).
-
Incubate at 37°C for 60 mins.
-
-
Quenching: Add equal volume of ice-cold ACN to precipitate proteins. Centrifuge at 10,000g.
-
Data Acquisition:
-
Inject supernatant onto LC-MS.
-
Scan Mode: Perform a Neutral Loss Scan (NLS) of 129 Da.
-
Trigger: Set data-dependent MS/MS acquisition on peaks exhibiting the loss.
-
Part 5: Analytical Workflow Visualization
This diagram illustrates the decision matrix for selecting the correct workflow based on the sample type.
Figure 2: Decision tree for selecting derivatization reagents and MS scan modes.
References
-
ISO 17734-1:2013 . Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry — Part 1: Isocyanates using dibutylamine derivatives. International Organization for Standardization.[1] Link
-
ISO 14382:2012 . Workplace atmospheres — Determination of toluene diisocyanate vapours using 1-(2-pyridyl)piperazine-coated glass fibre filters and analysis by high performance liquid chromatography with ultraviolet and fluorescence detectors.[1] International Organization for Standardization.[1] Link
-
Karlsson, D., et al. (2005) . Determination of isocyanates in air using 1-(2-methoxyphenyl)piperazine-impregnated filters: Long-term sampling performance and field comparison. Journal of Environmental Monitoring. Link
-
Dieckhaus, H., et al. (2005) . Novel glutathione conjugates of phenyl isocyanate identified by ultra-performance liquid chromatography/electrospray ionization mass spectrometry. Chemical Research in Toxicology. Link
-
Thermo Fisher Scientific . Detection and identification of isotope-labeled glutathione trapped reactive drug metabolites. Application Note. Link
Sources
The Unseen Architect: Why Isocyanate Linkers Are Gaining an Edge Over Maleimides in Bioconjugate Design
A Senior Application Scientist's In-depth Technical Guide
In the intricate world of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of success. For years, maleimide-based linkers have been a cornerstone of bioconjugation, prized for their reactivity towards cysteine residues. However, emerging research and a deeper understanding of in vivo stability challenges have brought alternative chemistries to the forefront. This guide provides a comprehensive comparison of isocyanate and maleimide linkers, delving into the fundamental chemistry, stability profiles, and practical considerations for researchers in drug development. We will explore the inherent advantages of isocyanate chemistry that address some of the well-documented liabilities of maleimide-based conjugates, supported by experimental data and protocols.
The Crucial Role of the Linker in Bioconjugate Efficacy
Before delving into a head-to-head comparison, it is essential to appreciate the multifaceted role of the linker. An ideal linker must:
-
Ensure Stability in Circulation: The bond between the antibody and the payload must remain intact in the bloodstream to prevent premature drug release, which can lead to off-target toxicity and reduced therapeutic index.[1]
-
Enable Efficient Payload Release at the Target: Once the ADC reaches the target cell, the linker should facilitate the release of the active drug in its potent form.[2]
-
Possess Favorable Physicochemical Properties: The linker should not adversely affect the solubility, aggregation propensity, or antigen-binding affinity of the antibody.
The choice of linker chemistry profoundly impacts all these factors, making it a pivotal decision in the design of any bioconjugate.[]
A Tale of Two Chemistries: Isocyanates and Maleimides
The Established Standard: Maleimide Linkers
Maleimide chemistry has been a workhorse in bioconjugation, primarily due to the rapid and specific reaction of the maleimide group with the thiol side chain of cysteine residues via a Michael addition reaction.[4][5] This specificity for thiols, which are relatively rare on the surface of proteins, allows for a degree of site-selectivity in conjugation.[6]
However, a significant drawback of this chemistry has become increasingly apparent: the reversibility of the formed thiosuccinimide linkage.[4][7] This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols such as glutathione, which is abundant in plasma.[7][8] This can lead to the transfer of the payload to other proteins, resulting in off-target toxicity and a less stable ADC.[9][10][11]
The Challenger: Isocyanate Linkers
Isocyanates are highly reactive electrophiles that readily form stable covalent bonds with nucleophiles.[12] Their primary reaction partners in a biological context are the amine groups of lysine residues and the N-terminus of the protein, forming a highly stable urea bond.[13][14] They can also react with other nucleophiles like alcohols and thiols to form carbamate and thiocarbamate linkages, respectively.[15] While historically viewed as less specific than maleimides, advancements in controlling reaction conditions and a deeper understanding of their reactivity are positioning isocyanates as a compelling alternative.
Head-to-Head Comparison: Isocyanate vs. Maleimide Linkers
| Feature | Isocyanate Linkers | Maleimide Linkers |
| Target Residue | Primarily Lysine (ε-amino group), N-terminus | Cysteine (thiol group) |
| Resulting Bond | Urea, Carbamate, Thiocarbamate | Thiosuccinimide |
| Bond Stability | High: Urea bond is generally considered irreversible under physiological conditions.[13] | Moderate to Low: Thiosuccinimide bond is susceptible to retro-Michael reaction and thiol exchange.[4][7] |
| Reaction pH | Typically pH 7.4 - 8.6[13] | Typically pH 6.5 - 7.5[][17] |
| Specificity | Can react with multiple nucleophiles, but conditions can be optimized for amine selectivity.[13] | Highly specific for thiols at neutral pH.[] |
| Moisture Sensitivity | Highly sensitive to hydrolysis in aqueous solutions.[13] | Maleimide ring can hydrolyze to an unreactive maleamic acid, especially at higher pH.[8][] |
| Key Advantage | Forms a highly stable conjugate , minimizing premature drug release. | High specificity for cysteine , enabling site-selective conjugation. |
| Key Disadvantage | Potential for lower specificity and high reactivity requiring careful control.[13] | Instability of the conjugate , leading to potential off-target toxicity.[4][7] |
The Stability Advantage of Isocyanate Linkers: A Deeper Dive
The paramount advantage of isocyanate linkers lies in the formation of an exceptionally stable urea bond. This covalent linkage is significantly more resistant to cleavage in the physiological environment of the bloodstream compared to the thiosuccinimide bond of maleimide conjugates.
The instability of the maleimide-thiol adduct is a well-documented concern. The retro-Michael reaction allows for the release of the maleimide-payload, which can then react with other circulating thiols, most notably albumin. This "payload shuffling" leads to a decrease in the therapeutic window of the ADC. While strategies to mitigate this, such as hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether, have been developed, they often require additional steps or carefully engineered linkers.[18][19][20]
Isocyanate chemistry, by forming a robust urea bond in a single step, sidesteps this inherent instability, offering a more direct path to a stable bioconjugate.
Visualizing the Chemistries
To better understand the underlying mechanisms, the following diagrams illustrate the conjugation reactions of isocyanate and maleimide linkers.
Caption: Isocyanate linker reacting with a lysine residue to form a stable urea bond.
Caption: Maleimide linker reacting with a cysteine residue, forming a potentially reversible thiosuccinimide bond.
Experimental Protocols
To provide a practical context, here are streamlined protocols for bioconjugation using both linker types.
Protocol: Isocyanate Conjugation to an Antibody
Objective: To conjugate an isocyanate-functionalized payload to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Isocyanate-linker-payload, dissolved in anhydrous DMSO
-
HEPES buffer (100 mM, pH 8.6)[13]
-
Desalting column (e.g., PD-10)
-
UV-Vis Spectrophotometer
Methodology:
-
Buffer Exchange: Exchange the mAb into HEPES buffer (pH 8.6) using a desalting column to a final concentration of 5-10 mg/mL.
-
Payload Preparation: Immediately before use, prepare a 10 mM stock solution of the isocyanate-linker-payload in anhydrous DMSO.
-
Conjugation Reaction:
-
To the buffered mAb solution, add a 10-20 fold molar excess of the isocyanate-linker-payload solution.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.[14]
-
-
Purification: Remove excess, unreacted payload and DMSO by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry (if the payload has a distinct absorbance) or by mass spectrometry.
-
Protocol: Maleimide Conjugation to a Cysteine-Engineered Antibody
Objective: To conjugate a maleimide-functionalized payload to the engineered cysteine residues of a monoclonal antibody.
Materials:
-
Cysteine-engineered mAb in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-linker-payload, dissolved in DMSO
-
PBS buffer (pH 7.0)[21]
-
Desalting column (e.g., PD-10)
-
UV-Vis Spectrophotometer
Methodology:
-
Antibody Reduction:
-
To the mAb solution (5-10 mg/mL), add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Buffer Exchange: Remove excess TCEP by exchanging the reduced mAb into degassed PBS (pH 7.0) using a desalting column.
-
Payload Preparation: Prepare a 10 mM stock solution of the maleimide-linker-payload in DMSO.
-
Conjugation Reaction:
-
To the reduced mAb solution, add a 5-10 fold molar excess of the maleimide-linker-payload solution.
-
Incubate the reaction at room temperature for 1-2 hours in the dark.[6]
-
-
Purification: Remove excess, unreacted payload by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Characterization:
-
Determine the protein concentration and DAR as described in the isocyanate protocol.
-
Experimental Workflow for Stability Assessment
A critical aspect of evaluating any linker is assessing its stability in a biologically relevant environment.
Caption: Experimental workflow for comparing the in vitro plasma stability of ADC linkers.
Conclusion: A Paradigm Shift in Bioconjugation Strategy
While maleimide linkers have undeniably played a crucial role in the advancement of bioconjugates, their inherent instability presents a significant hurdle for the development of next-generation therapeutics with improved safety and efficacy.[4] Isocyanate chemistry, with its ability to form highly stable urea bonds, offers a compelling solution to this challenge. Although requiring careful control of reaction conditions due to their high reactivity, the resulting stability of the conjugate can lead to a more predictable pharmacokinetic profile and reduced off-target toxicity. As the field of bioconjugation continues to evolve, the rational selection of linker chemistry based on a thorough understanding of its advantages and limitations will be paramount in designing the highly effective and safe targeted therapies of the future.
References
-
Frontiers in Chemistry. (n.d.). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]
-
ACS Publications. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Retrieved from [Link]
-
AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Advanced Antibody–Drug Conjugates Design: Innovation in Linker Chemistry and Site‐Specific Conjugation Technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel glutathione conjugates of phenyl isocyanate identified by ultra-performance liquid chromatography/electrospray ionization mass spectrometry and nuclear magnetic resonance. Retrieved from [Link]
-
CDC Stacks. (n.d.). Chemical Characterization of Isocyanate-Protein Conjugates. Retrieved from [Link]
-
ACS Publications. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Innovations in isocyanate synthesis for a sustainable future. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of isocyanate containing cryogels for fast (bio)molecular immobilization. Retrieved from [Link]
-
PubMed. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Retrieved from [Link]
-
PubMed. (n.d.). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Retrieved from [Link]
-
PubMed. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Conjugation Based on Cysteine Residues. Retrieved from [Link]
-
PubMed. (n.d.). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Retrieved from [Link]
-
ACS Publications. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Retrieved from [Link]
-
Springer Nature. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]
-
ResearchGate. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Retrieved from [Link]
-
JoVE. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. Retrieved from [Link]
-
Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]
-
MDPI. (n.d.). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Retrieved from [Link]
-
Journal of Chemical Reviews. (n.d.). Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials. Retrieved from [Link]
-
Creative Biolabs. (2021). New structures to resolve the instability of Maleimide joint. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving solubility and stability of pea protein isolate by conjugation with high methoxyl pectin via ultrasound-assisted maillard reaction for the efficient delivery of nobiletin. Retrieved from [Link]
-
JoVE. (2022). Protein Purification-Free Method Of Binding Affinity Determination l Protocol Preview. Retrieved from [Link]
Sources
- 1. abzena.com [abzena.com]
- 2. researchgate.net [researchgate.net]
- 4. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 17. vectorlabs.com [vectorlabs.com]
- 18. communities.springernature.com [communities.springernature.com]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
HPLC Analysis of Isocyanatobutanoic Acid Purity: The Derivatization Imperative
Executive Summary
The Verdict: Direct analysis of isocyanatobutanoic acid purity via standard Reverse-Phase HPLC (RP-HPLC) is scientifically flawed and operationally risky.
The presence of the highly reactive isocyanate group (-NCO) creates a "Heisenberg" analytical challenge: the moment the analyte encounters a standard aqueous mobile phase, it hydrolyzes into its corresponding amine and carbon dioxide, rendering the purity data invalid. Furthermore, as an aliphatic isocyanate, isocyanatobutanoic acid lacks a strong UV chromophore, making direct UV detection at standard wavelengths (254 nm) impossible.
The Solution: This guide establishes Pre-column Derivatization with 1-(2-pyridyl)piperazine (1,2-PP) as the gold standard. This method stabilizes the reactive -NCO group into a urea derivative and simultaneously attaches a high-sensitivity UV chromophore, enabling precise quantification of purity down to trace levels.
Part 1: The Analytical Challenge
The Hydrolysis Trap
Isocyanates are electrophiles that react rapidly with nucleophiles. In the presence of water (even atmospheric moisture), the following degradation cascade occurs:
-
Hydrolysis:
-
Urea Formation: The newly formed amine (
) reacts with the remaining isocyanate ( ) to form a symmetric urea dimer ( ).
Consequence: If you inject underivatized isocyanatobutanoic acid into an aqueous HPLC stream, you are measuring the degradation products, not the starting material.
The Photometric Void
Isocyanatobutanoic acid is aliphatic. Unlike aromatic isocyanates (e.g., TDI, MDI), it lacks a conjugated
-
Direct UV Absorbance: Weak absorption < 210 nm.
-
Signal-to-Noise: At < 210 nm, mobile phase background noise (acetonitrile/methanol cutoff) drastically reduces sensitivity.
Part 2: Comparative Methodology
We compare three approaches. Method A is the recommended protocol for purity profiling.
Comparison Matrix: Reliability & Performance
| Feature | Method A: 1,2-PP Derivatization | Method B: Alcoholysis (Methanol) | Method C: Direct Normal Phase |
| Principle | React with 1-(2-pyridyl)piperazine to form stable urea. | React with MeOH to form carbamate. | Direct injection in Hexane/Ethanol. |
| Stability | Excellent. Derivative is stable for weeks. | Good. Carbamate is stable. | Poor. Highly sensitive to moisture. |
| UV Detection | High Sensitivity (254 nm). Pyridine ring acts as tag. | Low Sensitivity (200-210 nm). No chromophore added. | Low. Requires Refractive Index (RI) or low UV. |
| Purity Accuracy | >99.5% (Captures total reactive NCO). | ~95% (Risk of transesterification). | Variable. Hydrolysis artifacts common. |
| Suitability | Research & QC Release. | High-throughput screening (if MS available). | Not recommended. |
Part 3: The Gold Standard Protocol (Method A)
Technique: Pre-column Derivatization with 1-(2-pyridyl)piperazine (1,2-PP).
The Mechanism
The secondary amine of 1,2-PP attacks the isocyanate carbon, forming a stable urea derivative. The pyridyl group provides strong UV absorbance at 254 nm.
Figure 1: Reaction scheme transforming the unstable, invisible analyte into a stable, detectable derivative.
Step-by-Step Experimental Workflow
Reagents:
-
Derivatizing Solution: 15 mg/mL 1-(2-pyridyl)piperazine in Acetonitrile (ACN).
-
Diluent: Dimethyl sulfoxide (DMSO) or dry ACN.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).
-
Mobile Phase B: Acetonitrile.[1]
Protocol:
-
Sample Preparation (The "Dry" Step):
-
Weigh ~10 mg of Isocyanatobutanoic acid into a dry volumetric flask.
-
Crucial: Dissolve immediately in 2 mL of dry DMSO . Do not use protic solvents yet.
-
-
Derivatization Reaction:
-
Add 2 mL of the 1,2-PP Derivatizing Solution (approx. 2-3 molar excess).
-
Vortex for 30 seconds.
-
Allow to stand at room temperature for 5 minutes . (Reaction is rapid).
-
-
Quenching (Optional but Recommended):
-
Add 1 mL of Methanol to quench any remaining isocyanate traces (though 1,2-PP is usually sufficient).
-
Dilute to volume with Mobile Phase A/B mixture (initial gradient ratio).
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Primary) and 280 nm (Secondary).
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
-
Self-Validating Quality Control
To ensure the assay is trustworthy, run the following controls:
-
Blank Injection: Inject the 1,2-PP reagent alone. You will see a large peak (excess reagent) early in the chromatogram. Ensure this does not co-elute with the derivative.
-
Equivalency Check: The derivative peak area should be linear with concentration.
-
Acid Functionality Check: Because the analyte contains a carboxylic acid, ensure the buffer pH (6.0) is sufficient to keep the acid deprotonated for consistent retention time.
Part 4: Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for analyzing this specific molecule.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on lab capabilities and sensitivity needs.
Part 5: Data Presentation & Performance
The table below summarizes typical performance metrics when comparing the recommended 1,2-PP method against direct detection.
| Parameter | Method A (1,2-PP Derivatization) | Method C (Direct Normal Phase) |
| LOD (Limit of Detection) | 0.05 µg/mL (High UV response) | 10.0 µg/mL (Weak UV response) |
| Precision (RSD, n=6) | < 1.0% | > 5.0% (Due to moisture drift) |
| Linearity ( | > 0.999 | ~ 0.98 |
| Selectivity | Specific to -NCO group. | Non-specific; interference common. |
Interpretation: Method A provides a robust "tag" that standardizes the detection physics, removing the inherent variability of the aliphatic isocyanate's weak absorbance.
References
-
Occupational Safety and Health Administration (OSHA). (1989). Method 42: Diisocyanates. U.S. Department of Labor. [Link]
- Foundational source for the 1,2-PP derivatiz
- International Organization for Standardization (ISO). (2004). ISO 16702: Workplace air quality — Determination of total isocyanate groups in air using 2-(1-methoxyphenyl)piperazine and liquid chromatography.
-
Streicher, R. P., et al. (1996). "Investigation of the ability of 1-(2-pyridyl)piperazine to stabilize isocyanates for analysis." American Industrial Hygiene Association Journal.[2][3]
- Validates the stability of the urea deriv
- General reference for reagent handling and derivatiz
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Isocyanatobutanoic acid
Content Type: Operational Safety & Logistics Manual Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Leads
Executive Summary: The Dual-Hazard Challenge
4-Isocyanatobutanoic acid (CAS: 23486-13-7) acts as a critical bifunctional linker in Antibody-Drug Conjugate (ADC) and peptide synthesis. Its utility lies in its dual reactivity: the isocyanate group (-N=C=O) targets nucleophiles (amines/hydroxyls), while the carboxylic acid tail (-COOH) allows for orthogonal coupling.
The Safety Paradox: While the carboxylic acid moiety presents standard acidity hazards, the isocyanate group introduces respiratory and dermal sensitization risks at trace levels. This compound possesses poor olfactory warning properties; if you can smell it, you have likely already exceeded safe exposure limits.
This guide replaces generic "wear gloves" advice with a permeation-based PPE strategy and a self-validating operational workflow.
Hazard Profile & Risk Assessment
Before selecting PPE, you must understand the failure modes of this chemical.
| Hazard Class | H-Code | Critical Insight for Researchers |
| Respiratory Sensitization | H334 | Irreversible. Exposure can induce occupational asthma. Once sensitized, even femtomolar exposure can trigger anaphylactic-like reactions. |
| Skin Sensitization | H317 | Systemic. Dermal contact can lead to respiratory sensitization. The skin is an entry route for lung damage. |
| Skin/Eye Irritation | H315/H319 | The carboxylic acid group adds corrosive potential to the standard isocyanate irritation. |
| Moisture Reactivity | N/A | Hydrolysis releases CO₂. Sealed waste containers will pressurize and potentially rupture. |
The PPE Defense System (Permeation vs. Degradation)
Standard laboratory nitrile gloves often provide insufficient protection against isocyanates during prolonged contact. You must distinguish between degradation (glove dissolving) and permeation (chemical migrating through the polymer).
A. Hand Protection Strategy
-
Primary Layer (Dexterity): Disposable Nitrile (minimum 5 mil).
-
Function: Protects against incidental splash only.
-
Protocol: Change immediately upon any visible contact.
-
-
Secondary Layer (High Risk/Spill): Laminated Film (e.g., Silver Shield® / 4H®) or Butyl Rubber.
-
Requirement: Mandatory for spill cleanup or handling pure stock solutions >100mL.
-
Causality: Isocyanates can permeate nitrile in <15 minutes without visible degradation. Laminated film offers >480 minutes breakthrough time.
-
B. Respiratory Protection[1][2][3][4][5][6]
-
Engineering Control (Primary): All handling must occur in a certified fume hood with face velocity >100 fpm.
-
PPE (Secondary): If work must occur outside a hood (e.g., maintenance, spill), a Half-Face Respirator with Organic Vapor (OV) cartridges + N95 pre-filter is required.
C. Eye & Body[1][2][4][7][8][9]
-
Eyes: Chemical splash goggles (indirect venting). Safety glasses are insufficient due to the vapor/aerosol risk of the acid moiety.
-
Body: Tyvek® lab coat or apron. Cotton absorbs and holds isocyanates against the skin, increasing sensitization risk.
Operational Workflow: The Safety Loop
The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points that prevent contamination.
Figure 1: Operational workflow for handling isocyanates. Note the critical path for spill decontamination and the venting requirement for waste.[7][10]
Step-by-Step Operational Protocols
Protocol A: Weighing & Solubilization
Context: 4-Isocyanatobutanoic acid is moisture-sensitive. Hydrolysis yields the amine, which reacts with remaining isocyanate to form insoluble ureas (precipitate), ruining stoichiometry.
-
Preparation: Pre-dry all glassware. Flush the receiving flask with Nitrogen or Argon.
-
Weighing: If the substance is solid/crystalline, use an anti-static gun to prevent electrostatic dispersal of dust. Weigh inside the fume hood.
-
Solvent Addition: Dissolve immediately in anhydrous solvent (DCM, DMF, or DMSO).
-
Self-Validating Step: Observe the solution. Turbidity or bubbling indicates moisture contamination and CO₂ evolution. If observed, abort the experiment; the reagent is compromised.
-
Protocol B: Decontamination & Spills
Do not use water alone; it reacts too slowly.[3] Use a Chemical Decontamination Solution to break down the isocyanate ring.
The Neutralization Recipe (Prepare in advance):
-
90% Water[3]
-
8% Concentrated Ammonia (catalyzes the hydrolysis)
-
2% Liquid Detergent (solubilizes the organic isocyanate)
Cleanup Steps:
-
Isolate: Evacuate the immediate area. Don appropriate PPE (Double gloves or Silver Shield).
-
Absorb: Cover spill with vermiculite or clay absorbent.
-
Neutralize: Flood the absorbent with the Neutralization Recipe. Wait 15–30 minutes.
-
Collect: Scoop into a waste container. DO NOT CAP TIGHTLY. Loosely cover to allow CO₂ to escape for 24–48 hours before final sealing.
References & Authority
-
Centers for Disease Control and Prevention (NIOSH). Isocyanates: Working Safely. Retrieved from [Link]
-
Relevance: Establishes the foundational toxicity profile and exposure limits.
-
-
Health and Safety Executive (HSE). Measuring Isocyanates in Industry. Retrieved from [Link]
-
Relevance: Provides data on permeation testing and monitoring methods.
-
-
PubChem. 4-Isocyanatobutanoic acid (Compound Summary). Retrieved from [Link]
-
Relevance: Verifies chemical structure and specific physical properties.
-
-
-
Relevance: Source for glove breakthrough time data (Nitrile vs. Laminate).
-
Sources
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fsi.co [fsi.co]
- 4. usa.sika.com [usa.sika.com]
- 5. stratex.com.au [stratex.com.au]
- 6. safeworkhealth.com.au [safeworkhealth.com.au]
- 7. actsafe.ca [actsafe.ca]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. hse.gov.uk [hse.gov.uk]
- 10. safetyinnumbers.ca [safetyinnumbers.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
